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  • Product: Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate
  • CAS: 2309446-32-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

An In-depth Technical Guide to Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. The sulfonimidoyl group, a chiral sulfur(VI) functional group, has emerged as a compelling bioisostere for classical sulfones and sulfonamides, which are prevalent in numerous approved drugs.[1][2] The unique stereoelectronic properties of the sulfonimidoyl moiety, including its ability to act as a hydrogen bond donor and acceptor, its increased metabolic stability, and its capacity to introduce three-dimensionality, have garnered significant attention from researchers in drug discovery.[3][4]

This technical guide provides a comprehensive overview of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, a molecule that combines the versatile sulfonimidoyl functional group with a Boc-protected aminobutyl chain. This structure presents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. We will delve into its chemical structure, plausible synthetic routes, predicted properties, and potential applications in the field of drug development. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique attributes of sulfonimidoyl-containing compounds.

Chemical Structure and Synthesis

The chemical structure of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate features a central butyl chain. One terminus of this chain is functionalized with a tert-butyl carbamate (Boc) protecting group, a common motif in organic synthesis for masking the reactivity of an amine. The other end of the butyl chain is attached to a methylsulfonimidoyl group. The presence of the S(VI) center makes this molecule chiral at the sulfur atom.

Figure 1: Chemical structure of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

Proposed Synthetic Pathway

The proposed synthesis would commence with commercially available Tert-butyl N-(4-bromobutyl)carbamate. Nucleophilic substitution with sodium methanesulfinate would yield the corresponding sulfone. Subsequent conversion to the sulfinamide followed by oxidation would furnish the desired sulfonimidoyl compound. An alternative and more direct route involves the reaction of the bromide with a pre-formed methylsulfinamide, followed by oxidation.

A key step in the synthesis of sulfonimidamides is the introduction of the nitrogen atom onto the sulfur center. This can be achieved through various methods, including the use of chlorinating agents like N-chlorosuccinimide (NCS) to form a sulfonimidoyl chloride intermediate, which is then reacted with an amine.[5] More contemporary methods utilize reagents that enable the direct transfer of a sulfonimidoyl group.[3]

start Tert-butyl N-(4-halobutyl)carbamate intermediate1 Tert-butyl N-[4-(methylsulfinyl)butyl]carbamate start->intermediate1 Reaction with Sodium Methanesulfinate intermediate2 Sulfonimidoyl Chloride Intermediate intermediate1->intermediate2 Oxidative Chlorination (e.g., NCS) product Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate intermediate2->product Amination

Figure 2: Proposed synthetic workflow for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

Physicochemical and Pharmacological Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile and, ultimately, its efficacy as a drug candidate. The table below outlines the predicted properties of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate based on its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H22N2O3SDerived from the chemical structure.
Molecular Weight ~250.36 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar organic compounds.[7]
Solubility Soluble in organic solvents (e.g., DCM, MeOH), sparingly soluble in water.The Boc group and alkyl chain impart lipophilicity, while the sulfonimidoyl group is polar.[7]
Chirality Chiral at the sulfur atomThe sulfur(VI) center is stereogenic.
Hydrogen Bonding Acts as both a hydrogen bond donor (N-H) and acceptor (O=S=N).This dual functionality is a key feature of the sulfonimidoyl group, enabling strong interactions with biological targets.[4]
Metabolic Stability Expected to be relatively high.The sulfur(VI) center is generally resistant to metabolic degradation.[4]
Lipophilicity (LogP) ModerateThe balance between the lipophilic Boc and alkyl components and the polar sulfonimidoyl group.

Applications in Drug Development

The unique properties of the sulfonimidoyl group make Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate a valuable building block for the synthesis of novel drug candidates across various therapeutic areas.

Bioisosteric Replacement

The sulfonimidoyl moiety is an excellent bioisostere for sulfones and sulfonamides.[1] Replacing these common functional groups with a sulfonimidoyl group can lead to improved potency, selectivity, and pharmacokinetic properties. The introduction of a chiral center at the sulfur atom can also allow for the exploration of stereospecific interactions with biological targets.

Scaffold for Library Synthesis

The presence of a Boc-protected amine provides a convenient handle for further functionalization. Following deprotection of the Boc group, the resulting primary amine can be elaborated through a wide range of chemical reactions, including amide bond formation, reductive amination, and urea formation. This allows for the rapid generation of a library of diverse compounds for screening in various biological assays.

Potential Therapeutic Areas

Given the prevalence of sulfone and sulfonamide motifs in approved drugs, the potential applications of sulfonimidoyl-containing compounds are vast.[2] These include, but are not limited to:

  • Oncology: As inhibitors of kinases and other enzymes involved in cancer cell proliferation.

  • Infectious Diseases: As antibacterial and antiviral agents.

  • Inflammatory Diseases: As modulators of inflammatory pathways.

The "magic methyl" effect, where the addition of a methyl group can significantly alter a compound's biological activity, is a well-documented phenomenon in medicinal chemistry.[8] The methyl group on the sulfonimidoyl moiety of this molecule could play a crucial role in its interaction with target proteins.

Experimental Protocols

Hypothetical Synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

This protocol describes a plausible, non-optimized procedure for the synthesis of the title compound.

Step 1: Synthesis of Tert-butyl N-[4-(methylsulfinyl)butyl]carbamate

  • To a solution of tert-butyl N-(4-bromobutyl)carbamate (1.0 eq) in a suitable solvent such as DMF, add sodium methanesulfinate (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford Tert-butyl N-[4-(methylsulfinyl)butyl]carbamate.

Step 2: Synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

  • Dissolve Tert-butyl N-[4-(methylsulfinyl)butyl]carbamate (1.0 eq) in a chlorinated solvent such as dichloromethane.

  • Cool the solution to 0 °C and add N-chlorosuccinimide (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of ammonia in a suitable solvent.

  • Slowly add the activated sulfonimidoyl chloride solution to the ammonia solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

Conclusion

Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a chiral sulfonimidoyl group and a readily functionalizable Boc-protected amine offers medicinal chemists a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced properties. The insights provided in this guide aim to facilitate the exploration and application of this and related sulfonimidoyl-containing compounds in the pursuit of new and effective medicines.

References

  • Bolm, C., et al. (2007). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent.
  • Sharpless, K. B., et al. (2019). Synthesis of Aza-S(VI) Fluorides and Primary Sulfonimidamides from Sulfinylamines.
  • García Ruano, J. L., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry.
  • Bull, J. A., & Lücking, U. (2020). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction.
  • Lei, A., et al. (2021).
  • PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • List, B., & Yang, J. W. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • PubChem. (n.d.). tert-butyl N-[(1R)-2-methyl-1-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. Whitepaper.
  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(4-aminobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Khan, I., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry.
  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
  • Pharmaffiliates. (n.d.). Tert-Butyl Carbamate. Retrieved from [Link]

  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • Ferreira, R. J., et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules.
  • Ahmad, S., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
  • ChemSub. (n.d.). tert-butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate. Retrieved from [Link]

Sources

Exploratory

Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate molecular weight and exact mass

An In-depth Technical Guide to tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for tert-butyl N-[4-(me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may be interested in this compound for its potential as a building block or a pharmacologically active agent. Given that this is a specialized chemical entity, this guide focuses on its theoretical properties and a rational, evidence-based approach to its synthesis.

Introduction

tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate incorporates two key functional groups of significant interest in medicinal chemistry: a tert-butoxycarbonyl (Boc)-protected amine and a methylsulfonimidoyl moiety. The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its ease of removal under acidic conditions. The sulfonimidoyl group, an aza-isostere of the sulfonyl group, has gained attention as a valuable functional group in drug design due to its unique stereochemical and electronic properties, which can influence a molecule's binding affinity and metabolic stability.

This guide will detail the calculated molecular properties of the target compound, propose a plausible multi-step synthetic pathway with detailed protocols, and provide the necessary diagrams to visualize the molecular structure and the synthetic workflow.

Physicochemical Properties

The following table summarizes the calculated physicochemical properties of tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate. These values are derived from its chemical structure and have not been experimentally verified.

PropertyValue
Molecular Formula C₁₀H₂₂N₂O₃S
Molecular Weight 250.37 g/mol
Exact Mass 250.13511 Da
IUPAC Name tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate
Molecular Structure

The chemical structure of tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is depicted below.

Caption: Molecular structure of tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

Proposed Synthetic Pathway

A plausible multi-step synthesis of tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is proposed below. This pathway begins with a commercially available starting material and employs well-established chemical transformations.

Overall Synthetic Workflow

Synthetic_Workflow A 4-Amino-1-butanol B tert-butyl (4-hydroxybutyl)carbamate A->B Boc₂O, Et₃N DCM C tert-butyl (4-iodobutyl)carbamate B->C I₂, PPh₃, Imidazole DCM D tert-butyl (4-(methylthio)butyl)carbamate C->D NaSMe DMF E tert-butyl (4-(methylsulfinyl)butyl)carbamate D->E m-CPBA DCM F tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate E->F N₃SO₂NH₂, Cu(OTf)₂ DCE

Caption: Proposed synthetic workflow for tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

Step 1: Boc-Protection of 4-Amino-1-butanol

The synthesis commences with the protection of the primary amine of 4-amino-1-butanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N), in a suitable solvent like dichloromethane (DCM). The Boc group serves to prevent the amine from participating in subsequent reactions.[1][2]

Protocol:

  • Dissolve 4-amino-1-butanol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate.

Step 2: Iodination of the Hydroxyl Group

The hydroxyl group of tert-butyl (4-hydroxybutyl)carbamate is converted to a good leaving group, an iodide, using an Appel reaction. This involves the use of iodine, triphenylphosphine (PPh₃), and imidazole in DCM.

Protocol:

  • Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in DCM.

  • Cool the mixture to 0 °C and add iodine (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (4-iodobutyl)carbamate.

Step 3: Introduction of the Methylthio Group

The iodide is then displaced by a methylthio group via nucleophilic substitution with sodium thiomethoxide (NaSMe) in a polar aprotic solvent such as dimethylformamide (DMF).

Protocol:

  • Dissolve tert-butyl (4-iodobutyl)carbamate (1.0 eq) in DMF.

  • Add sodium thiomethoxide (1.2 eq) at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield tert-butyl (4-(methylthio)butyl)carbamate.

Step 4: Oxidation to the Sulfoxide

The sulfide is oxidized to a sulfoxide using a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in DCM. Careful control of the stoichiometry is necessary to avoid over-oxidation to the sulfone.

Protocol:

  • Dissolve tert-butyl (4-(methylthio)butyl)carbamate (1.0 eq) in DCM and cool to 0 °C.

  • Add a solution of m-CPBA (1.0-1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate to give tert-butyl (4-(methylsulfinyl)butyl)carbamate.

Step 5: Formation of the Sulfonimidoyl Group

The final step involves the formation of the sulfonimidoyl group. This can be achieved through a copper-catalyzed reaction of the sulfoxide with an iminating agent such as azidosulfonylamine (N₃SO₂NH₂). This method provides a direct route to the desired functionality.

Protocol:

  • To a solution of tert-butyl (4-(methylsulfinyl)butyl)carbamate (1.0 eq) in 1,2-dichloroethane (DCE), add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.1 eq).

  • Add azidosulfonylamine (1.2 eq) and heat the reaction to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with DCM, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

Conclusion

This technical guide has provided a detailed theoretical analysis of tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, including its calculated physicochemical properties and a plausible, multi-step synthetic pathway. The proposed synthesis utilizes established and reliable chemical transformations, offering a clear roadmap for researchers interested in preparing this compound. The unique combination of a Boc-protected amine and a sulfonimidoyl moiety makes this molecule a potentially valuable tool in the fields of medicinal chemistry and drug discovery.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from BenchChem website.[1]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]2]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]3]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286.[4]

  • Bolm, C., & Hildebrand, J. P. (1999). The Copper-Catalyzed Imination of Sulfoxides and Sulfides. The Journal of Organic Chemistry, 65(1), 169-175.
  • Greed, S., Briggs, E. L., Idiris, F. I. M., & Bull, J. A. (2020). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. Angewandte Chemie International Edition, 59(31), 12891-12899.[5]

  • Li, P., Ma, N., Wang, Z., Dai, Q., & Hu, C. (2018). An intramolecular decarboxylation of readily prepared alkanoyloxycarbamates enables a general and effective synthesis of primary and secondary alkylamines. The Journal of Organic Chemistry, 83(15), 8233-8240.[3]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]]

  • Pharmaffiliates. (n.d.). tert-Butyl Carbamate. Retrieved from [Link]]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate for Research and Development

The core structure of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate incorporates a tert-butoxycarbonyl (Boc) protecting group and a sulfonimidoyl functional group. The Boc group is a common motif in organic synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

The core structure of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate incorporates a tert-butoxycarbonyl (Boc) protecting group and a sulfonimidoyl functional group. The Boc group is a common motif in organic synthesis, known for its stability under various conditions and its straightforward removal with acid.[1] The sulfonimidoyl group is a sulfur(VI) functional group that is gaining traction in medicinal chemistry as a bioisostere for sulfones and sulfonamides, offering unique three-dimensional geometry and hydrogen bonding capabilities.[2][3] The handling procedures outlined herein are designed to mitigate the risks associated with both of these structural features.

Inferred Hazard Identification and Risk Assessment

Given the absence of a specific SDS, a precautionary approach to hazard identification is warranted. The potential hazards are inferred from the known profiles of its constituent functional groups.

Tert-butyl Carbamate Moiety: Compounds containing the tert-butyl carbamate group are often classified as irritants. For instance, tert-butyl carbamate itself is known to cause eye irritation and may cause skin and respiratory tract irritation.[4] Similarly, other N-Boc protected compounds have GHS classifications that include warnings for being harmful if swallowed and causing skin and eye irritation.[1]

Methylsulfonimidoyl Moiety: The sulfonimidoyl functional group is part of the broader class of S(VI) compounds. While this group imparts metabolic stability and unique physicochemical properties, its toxicological profile is not as well-documented as more common functional groups.[5][6] However, related sulfur-containing compounds, such as those with chlorosulfonyl groups, are known to be corrosive.[7] Therefore, it is prudent to handle Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate as a potentially corrosive and irritating substance.

Inferred Hazard GHS Classification (Anticipated) Justification
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for similar carbamate compounds.[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common hazard for carbamates and organosulfur compounds.[4][8]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Based on data for tert-butyl carbamate.[4][9]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of fine dust should be avoided.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A proactive safety culture necessitates a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: All manipulations of solid Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood should have a face velocity that meets institutional and regulatory standards. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[4]

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact with the chemical.

PPE Category Specification Rationale and Best Practices
Eye Protection Safety glasses with side-shields (ANSI Z87.1 or EN 166 compliant) or chemical splash goggles.To protect against dust particles and splashes. Goggles are recommended when there is a higher risk of splashing.[10]
Hand Protection Nitrile rubber gloves.Provides adequate protection against incidental contact. Users should consult the glove manufacturer's recommendations for breakthrough time and consider double-gloving for extended manipulations.[4][10]
Body Protection Long-sleeved laboratory coat.To prevent skin exposure.[4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if dust is generated outside of a fume hood, or for cleaning up spills.To prevent inhalation of airborne particles.

Experimental Protocols: From Receipt to Disposal

The following protocols are designed to guide the user through the lifecycle of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate in the laboratory.

Workflow for Safe Handling of Solid Compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare and Clean Work Area prep_hood->prep_area handle_receive Inspect Container Upon Receipt prep_area->handle_receive handle_weigh Weigh Solid in Fume Hood handle_receive->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_clean Clean Work Area cleanup_waste->cleanup_clean cleanup_doff Doff and Dispose of PPE cleanup_clean->cleanup_doff

Caption: General workflow for the safe handling of a solid chemical.

Step-by-Step Protocol for Weighing and Transferring
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[4] Verify that the chemical fume hood is operational and the sash is at the appropriate height. The work surface within the hood should be clean and uncluttered.

  • Container Inspection: Upon receiving the container of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, visually inspect it for any signs of damage or leaks.

  • Weighing: Place a tared weigh boat on an analytical balance inside the fume hood. Use a clean spatula to carefully transfer the desired amount of the solid to the weigh boat. Avoid creating dust clouds by handling the material gently.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be used to facilitate this process and prevent spillage.

  • Dissolution: Add the desired solvent to the reaction vessel to dissolve the solid. This should also be done within the fume hood.

  • Cleanup: Following the transfer, promptly clean the spatula and any other contaminated utensils. Dispose of the weigh boat in the designated solid waste container.

Storage and Incompatibility

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: Store Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] The Boc-protecting group is susceptible to cleavage by strong acids.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency Response Decision Tree

spill Chemical Spill Occurs is_major Is the spill large or unmanageable? spill->is_major evacuate Evacuate Area Call Emergency Services is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No is_trained->evacuate No contain Contain the spill with absorbent material is_trained->contain Yes cleanup Clean up the spill using appropriate materials and PPE contain->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose report Report the incident to the appropriate personnel dispose->report

Caption: Decision tree for responding to a chemical spill.

First-Aid Measures

The following first-aid measures are based on those for structurally similar compounds and should be administered while seeking immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]

Spill Response

For small spills, trained personnel wearing appropriate PPE can perform the cleanup.

  • Containment: Cover the spill with an inert absorbent material such as sand or vermiculite.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials should be disposed of as hazardous waste in accordance with institutional and local regulations.

Waste Disposal

All waste containing Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, including unused solid, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.[4]

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

This guide provides a comprehensive framework for the safe handling of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate. By adhering to these protocols, researchers can mitigate the potential risks and foster a culture of safety in the laboratory.

References

  • Electrochemical Synthesis of Sulfonimidoyl Fluorides from Sulfenamides | Organic Letters - ACS Public
  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
  • 4 - SAFETY D
  • tert-Butyl (4-(methylsulfonyl)benzyl)carbamate | 694480-96-1 - Sigma-Aldrich. (URL: )
  • Introduction and background of sulfinyl and sulfonimidoyl... - ResearchGate. (URL: [Link])

  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAM
  • Modular Access to Sulfondiimidoyl Fluorides by NaH-Mediated Fluorin
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. (URL: [Link])

  • COMMUNICATION Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction - Spiral. (URL: [Link])

  • • SAFETY D
  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC. (URL: [Link])

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

  • tert-Butyl carbamate - the NIST WebBook. (URL: [Link])

  • tert-butyl N-[4-(chlorosulfonyl)butyl]carbamate — Chemical Substance Information. (URL: [Link])

  • (PDF) Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery - ResearchGate. (URL: [Link])

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC. (URL: [Link])

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - MDPI. (URL: [Link])

  • Full article: How do we address neglected sulfur pharmacophores in drug discovery? (URL: [Link])

  • Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Material Safety Data Sheet - 4-tert-Butyltoluene - Cole-Parmer. (URL: [Link])

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (URL: [Link])

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Exploratory

A Guide to Methylsulfonimidoyl Derivatives in Medicinal Chemistry: From Bioisosteric Replacement to Enhanced Pharmacokinetics

Abstract In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to achieving desired efficacy, safety, and pharmacokinetic profiles.[1][2] Among the vast arsenal of chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to achieving desired efficacy, safety, and pharmacokinetic profiles.[1][2] Among the vast arsenal of chemical motifs available to medicinal chemists, sulfur-based functional groups have long been mainstays. This guide provides an in-depth exploration of the methylsulfonimidoyl moiety and its derivatives, a class of compounds that has emerged as a sophisticated tool for drug design. We will delve into their role as bioisosteres for common sulfone and sulfonamide groups, their impact on critical physicochemical properties, and their ability to forge unique interactions with biological targets. This paper is intended for researchers and drug development professionals seeking to leverage these versatile functional groups to overcome common challenges in medicinal chemistry.

The Methylsulfonimidoyl Group: A Structural Overview

The sulfonimidoyl functional group is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and an imido group (=NR), and single-bonded to two carbon atoms. The methylsulfonimidoyl derivative specifies that one of these carbon substituents is a methyl group. This structure is isoelectronic with the widely used sulfone group but presents a unique set of properties that make it highly attractive for medicinal chemistry applications.

Unlike the planar sulfone or sulfonamide, the sulfonimidoyl group possesses a stereogenic sulfur center and an additional vector for chemical modification at the imino nitrogen.[3] This nitrogen can be a hydrogen-bond donor (when R=H) or can be substituted to fine-tune steric and electronic properties, offering a level of modularity not available with traditional sulfones.[4]

Strategic Applications in Drug Design

Bioisosterism: A Modern Alternative to Sulfones and Sulfonamides

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design aimed at enhancing efficacy, reducing toxicity, and improving pharmacokinetics.[1][2][5] The methylsulfonimidoyl moiety has gained significant attention as a bioisostere for sulfones and sulfonamides.[4][6]

This bioisosteric relationship stems from several key similarities and advantageous differences:

  • Geometry and Size: The tetrahedral geometry around the sulfur atom is similar to that of a sulfone, allowing it to occupy a comparable space within a protein's binding pocket.

  • Electronic Properties: The sulfonimidoyl group is strongly electron-withdrawing, akin to a sulfone, which can influence the properties of adjacent aromatic rings.[7]

  • Hydrogen Bonding: The unsubstituted N-H of the sulfonimidoyl group introduces a hydrogen bond donor capability that is absent in sulfones, enabling new interactions with target proteins.[3] This feature makes it a potential bioisostere for sulfonamides, which also act as hydrogen bond donors.[8][9]

G cluster_0 Common Pharmacophores cluster_1 Bioisosteric Replacement Sulfone Sulfone (-SO2-) Methylsulfonimidoyl Methylsulfonimidoyl (-S(O)(NCH3)R) Sulfone->Methylsulfonimidoyl Mimics Geometry & Electronics Sulfonamide Sulfonamide (-SO2NHR) Sulfonamide->Methylsulfonimidoyl Mimics H-Bonding & Polarity

Caption: Bioisosteric relationship of the Methylsulfonimidoyl group.

Modulating Physicochemical Properties for Superior ADME Profiles

A primary challenge in drug development is optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of a methylsulfonimidoyl group can profoundly and favorably influence these characteristics.

  • Solubility: The inherent polarity and hydrogen-bonding capacity of the sulfonimidoyl moiety often lead to a significant increase in aqueous solubility compared to less polar isosteres.[4][6] This is a critical advantage for ensuring adequate bioavailability for oral administration.

  • Permeability: While increased polarity can sometimes hinder passive membrane permeability, the tunability of the imino nitrogen allows for a balance to be struck. N-alkylation can modulate lipophilicity to achieve the desired permeability for cell entry.[3][4]

  • Metabolic Stability: The metabolic stability of a drug candidate is a crucial factor influencing its half-life and overall efficacy.[10][11] Sulfonimidoyl derivatives have demonstrated favorable metabolic stability.[4][6] They are generally stable chemical groups, and their metabolic fate can be engineered by modifying the substituents on the nitrogen and carbon atoms.[12]

PropertySulfoneSulfonamideMethylsulfonimidoylRationale for Change
Aqueous Solubility Low to ModerateModerateModerate to HighIncreased polarity and H-bond capacity from the imino group.[4][6]
Lipophilicity (LogP) ModerateVariableLower than SulfoneThe polar S=N bond reduces overall lipophilicity.
Hydrogen Bond Donor NoYesYes (if N-unsubstituted)The N-H group provides a donor site.[3]
Metabolic Stability Generally HighVariable (N-dealkylation)Generally HighThe core scaffold is robust, though substituents can be metabolic sites.[4]
Tunability LowModerate (on N)High (on N and S)The imino nitrogen provides an additional, easily modifiable vector.[4]

Table 1. Comparative physicochemical properties of sulfones, sulfonamides, and methylsulfonimidoyl derivatives.

Synthesis and Characterization

The synthesis of methylsulfonimidoyl derivatives is accessible through well-established chemical transformations, making them readily available for inclusion in drug discovery programs.

General Synthetic Workflow

A common and modular route involves the oxidation of a corresponding sulfilimine, which can be prepared from a sulfide. This multi-step process allows for the late-stage introduction of diversity, which is highly advantageous in medicinal chemistry campaigns.

G Sulfide Sulfide (R-S-CH3) Sulfilimine Sulfilimine (R-S(=NR')-CH3) Sulfide->Sulfilimine Imination (e.g., Chloramine-T) Sulfonimidoyl Methylsulfonimidoyl Derivative (R-S(O)(=NR')-CH3) Sulfilimine->Sulfonimidoyl Oxidation (e.g., m-CPBA)

Caption: A general synthetic workflow to methylsulfonimidoyl derivatives.

Exemplary Experimental Protocol: Synthesis of N-Cyano-S-methyl-S-phenylsulfoximine

This protocol describes a typical procedure for the synthesis of a sulfonimidoyl derivative.

Step 1: Imination of Thioanisole

  • To a solution of thioanisole (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-bromo-cyanamide (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfilimine.

Step 2: Oxidation to the Sulfonimidoyl Derivative

  • Dissolve the crude sulfilimine from Step 1 in DCM and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Upon completion (monitored by TLC), quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-cyano-S-methyl-S-phenylsulfoximine.

Structural Characterization

The synthesized compounds are typically characterized using a suite of standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.[13][14]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[5]

  • X-ray Crystallography: To unambiguously determine the three-dimensional structure and stereochemistry when suitable crystals are obtained.[14]

Future Outlook

The methylsulfonimidoyl moiety and its related derivatives are more than just another functional group; they represent a versatile platform for rationally designing better drugs. Their ability to act as effective bioisosteres for sulfones and sulfonamides while offering superior control over physicochemical properties like solubility and metabolic stability makes them invaluable.[4][6] The additional vector for substitution on the imino nitrogen provides a powerful tool for fine-tuning drug-target interactions and optimizing pharmacokinetic profiles.

As our understanding of drug metabolism and transport deepens, the ability to precisely modulate molecular properties will become even more critical. We anticipate that the strategic incorporation of methylsulfonimidoyl derivatives will continue to grow, enabling the development of novel therapeutics with improved safety and efficacy profiles.

References

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro. PMC.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals.
  • A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates. (2025). Benchchem.
  • Sulfilimines: An Underexplored Bioisostere for Drug Design?. (2025). PMC.
  • The synthesis routes of the 1-(4-methylsulfonyl)-2-thione-4-aryl-5-Z-6-methyl and oxyalkyl-imidazoles. (2017). ResearchGate.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.
  • The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. (2012). PubMed.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer. (2023). MOST Wiedzy.
  • Physicochemical Properties in Medicinal Chemistry: An Overview. (2025). Docsity.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn.
  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society.
  • Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate.
  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. (2017). PubMed.
  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. ResearchGate.

Sources

Foundational

Technical Guide: Solubility Profiling of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate in Organic Solvents

Executive Summary Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is a highly versatile, bifunctional building block increasingly utilized in medicinal chemistry and advanced organic synthesis. The molecule presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is a highly versatile, bifunctional building block increasingly utilized in medicinal chemistry and advanced organic synthesis. The molecule presents a fascinating structural dichotomy: a highly lipophilic tert-butoxycarbonyl (Boc) protected amine separated by a flexible butyl linker from a highly polar, hydrogen-bond-active methylsulfonimidoyl (sulfoximine) group.

Understanding the solubility profile of this compound in organic solvents is critical for optimizing reaction conditions, purification workflows, and downstream drug formulation. This whitepaper provides an in-depth analysis of its solvation thermodynamics, predictive solubility modeling, and the gold-standard experimental protocols required for accurate thermodynamic solubility determination.

Structural Analysis & Solvation Thermodynamics

The solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is governed by the principle of "like dissolves like," which is mathematically formalized by Hansen Solubility Parameters (HSP) [1]. HSP deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces[2]:

  • Dispersion forces ( δd​ ) : Non-polar interactions.

  • Dipolar intermolecular forces ( δp​ ) : Permanent dipole interactions.

  • Hydrogen bonding ( δh​ ) : Electron exchange interactions (donor/acceptor).

To predict the solubility of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, we must analyze its distinct structural domains:

  • The Boc Group & Butyl Chain: The tert-butyl group and the four-carbon aliphatic chain are highly lipophilic, contributing significantly to the molecule's dispersion energy ( δd​ ). This domain strongly resists solvation in highly polar, protic environments like pure water.

  • The Methylsulfonimidoyl (Sulfoximine) Group: Sulfoximines have emerged as highly stable, polar bioisosteres for sulfones and sulfonamides[3]. The sulfur-bound oxygen and nitrogen atoms act as strong hydrogen-bond acceptors, while the unsubstituted imine nitrogen ( −NH ) acts as a hydrogen-bond donor[4]. This drives up the molecule's dipolar ( δp​ ) and hydrogen-bonding ( δh​ ) parameters, making it highly soluble in polar aprotic and protic solvents.

Solvation Boc Boc Group & Butyl Chain (Lipophilic) Solvent1 Non-Polar Solvents (Hexane, Heptane) Boc->Solvent1 Solvated by Dispersion (δd) Solvent2 Polar Aprotic Solvents (DMF, DMSO, DCM) Boc->Solvent2 Solvated Solvent3 Polar Protic Solvents (MeOH, EtOH) Boc->Solvent3 Moderately Solvated Sulf Methylsulfonimidoyl Group (Polar, H-Bond Active) Sulf->Solvent1 Insoluble (High δp/δh mismatch) Sulf->Solvent2 Solvated by Dipole (δp) Sulf->Solvent3 Solvated by H-Bonds (δh)

Caption: Solvation dynamics of the compound's structural domains across different organic solvent classes.

Predicted Solubility Profile in Organic Solvents

Because the molecule possesses both lipophilic bulk and a highly polar terminus, it exhibits a broad solubility profile in mid-to-high polarity organic solvents, while precipitating in purely non-polar hydrocarbons.

Table 1: Predicted Thermodynamic Solubility in Common Organic Solvents

Solvent ClassSolventPredicted SolubilitySolvation Rationale (HSP Alignment)
Non-Polar Hexane / HeptanePoor (< 1 mg/mL)The high δp​ and δh​ of the sulfoximine group cause a massive energy mismatch with the purely dispersive ( δd​ ) hydrocarbon solvents, leading to insolubility.
Moderately Polar Dichloromethane (DCM)Excellent (> 100 mg/mL)DCM provides excellent dispersion and moderate dipole interactions, perfectly solvating both the lipophilic Boc chain and the polar sulfoximine.
Moderately Polar Ethyl Acetate (EtOAc)Good to Excellent The carbonyl oxygen in EtOAc acts as an H-bond acceptor for the sulfoximine −NH , while the ethyl group solvates the aliphatic chain.
Polar Aprotic DMF / DMSOExcellent (> 200 mg/mL)High δp​ and δh​ values. DMSO acts as a powerful H-bond acceptor, rapidly breaking the crystal lattice of the solid compound.
Polar Protic Methanol (MeOH)Good (50 - 100 mg/mL)MeOH acts as both an H-bond donor and acceptor, satisfying the sulfoximine's valency, though the lipophilic Boc group limits infinite miscibility.

Methodological Framework: Thermodynamic Solubility Determination

While kinetic solubility (often measured via DMSO stock dilution) is useful for early-stage high-throughput screening, it frequently overestimates solubility due to the formation of supersaturated states[5]. For rigorous chemical synthesis and formulation, thermodynamic solubility must be determined.

The most reliable, self-validating method for this is the Isothermal Shake-Flask Method [6]. This protocol ensures the compound reaches a true equilibrium between the solid phase and the saturated solution.

Step-by-Step Shake-Flask Protocol
  • Preparation of Solid Excess: Accurately weigh an amount of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate that deliberately exceeds its estimated solubility limit (e.g., 50–100 mg) into a chemically inert, sealed glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., EtOAc, DCM, or MeOH) to the vial. Ensure a visible pellet of undissolved solid remains; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Isothermal Equilibration: Secure the vial in an orbital shaker equipped with temperature control. Agitate at 400 rpm at a constant temperature (typically 25°C or 37°C) for a minimum of 48 to 72 hours. Causality note: Extended shaking is required because the dissolution rate slows exponentially as the solution approaches equilibrium.

  • Phase Separation: To prevent micro-particulates from artificially inflating the solubility value, separate the phases. Centrifuge the suspension at 10,000 rpm for 10 minutes, or carefully filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Analytical Quantification: Dilute an exact aliquot of the saturated supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of your analytical instrument. Quantify the concentration using a pre-validated HPLC-UV or LC-MS method against an external calibration curve.

G N1 Step 1: Solid Excess Preparation Add compound to organic solvent N2 Step 2: Isothermal Equilibration Orbital shaking (48-72h) at 25°C N1->N2 N3 Step 3: Phase Separation Filtration (0.22 µm) or Centrifugation N2->N3 N4 Step 4: Analytical Quantification Dilution & HPLC-UV / LC-MS N3->N4 N5 Step 5: Thermodynamic Solubility Calculate equilibrium concentration N4->N5

Caption: Workflow for thermodynamic solubility determination using the gold-standard shake-flask method.

Optimization Strategies in Synthesis & Formulation

If the solubility of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate proves suboptimal for a specific application, researchers can employ the following field-proven strategies:

  • Co-Solvent Systems: If a reaction requires a non-polar environment but the compound is insoluble, introduce 5–10% volume of a polar aprotic co-solvent (like DMF or THF). The co-solvent will selectively solvate the sulfoximine group, bringing the entire molecule into the non-polar bulk phase.

  • Temperature Modulation: Because the dissolution of crystalline organic solids is typically an endothermic process, increasing the temperature of the solvent system (e.g., from 25°C to 50°C) will exponentially increase the kinetic energy of the solvent molecules, overcoming the lattice energy of the solid compound.

  • pH Adjustments (Aqueous/Organic Biphasic Systems): While the sulfoximine group is only weakly basic, in biphasic extraction systems (like DCM/Water), ensuring the aqueous phase is neutral to slightly basic will keep the sulfoximine in its un-ionized state, maximizing its partitioning into the organic layer.

References

  • Lücking, U. (2016). "Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry. Available at:[Link]

  • Frings, M., et al. (2020). "Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective." ChemRxiv. Available at:[Link]

  • "Hansen solubility parameter." Wikipedia. Available at:[Link]

  • Gómez-Mascaraque, L. G., et al. (2023). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC. Available at:[Link]

  • "Shake-Flask Solubility Assay." Bienta. Available at:[Link]

  • "Determination of Thermodynamic Solubility." Bio-protocol (2018). Available at:[Link]

Sources

Exploratory

A Technical Guide to Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate: Synthesis, Properties, and Potential Applications

Introduction In the landscape of modern drug discovery and medicinal chemistry, the exploration of novel chemical entities with unique pharmacophores is paramount. The carbamate group is a well-established structural mot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the exploration of novel chemical entities with unique pharmacophores is paramount. The carbamate group is a well-established structural motif in numerous approved therapeutic agents, valued for its chemical stability and ability to modulate molecular interactions.[1] Similarly, sulfur-based functional groups, particularly those at a high oxidation state like sulfonimidamides, have garnered significant interest as bioisosteres for sulfonamides, offering potentially improved physicochemical and pharmacokinetic properties.[2][3] This guide focuses on a specific, likely novel, chemical entity: Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate .

As a direct CAS Registry Number for this compound is not readily found in major chemical databases, this document serves as a forward-looking technical guide. It provides a scientifically grounded, plausible pathway for its synthesis, an exploration of its expected properties, and a discussion of its potential applications, particularly for professionals in drug development and chemical research. The methodologies and insights presented are synthesized from established principles in organic chemistry and the latest advancements in the synthesis of sulfur(VI) compounds.

Chemical Identity and Structure

The name "Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate" describes a molecule with a four-carbon (butyl) spacer. One terminus of this spacer is functionalized with a tert-butyl carbamate (N-Boc) group, a common protecting group for amines.[4] The other end features a methylsulfonimidoyl group. The structure is as follows:

Caption: Chemical structure of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

Proposed Synthetic Pathway

A logical and modular synthetic route is proposed, starting from a commercially available precursor. This pathway is designed for adaptability and is based on well-documented transformations, ensuring a high probability of success.

workflow start 4-Aminobutan-1-ol step1 N-Boc Protection start->step1 intermediate1 Tert-butyl (4-hydroxybutyl)carbamate step1->intermediate1 step2 Mesylation intermediate1->step2 intermediate2 4-((Tert-butoxycarbonyl)amino)butyl methanesulfonate step2->intermediate2 step3 Thiolation intermediate2->step3 intermediate3 S-(4-((Tert-butoxycarbonyl)amino)butyl) methanethioate step3->intermediate3 step4 Oxidative Amination to Sulfonimidamide intermediate3->step4 final_product Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate step4->final_product

Caption: Proposed synthetic workflow for the target compound.

PART 1: Synthesis of Tert-butyl (4-hydroxybutyl)carbamate (Intermediate 1)

The initial step involves the protection of the primary amine of 4-aminobutan-1-ol with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.[5]

Experimental Protocol:

  • To a stirred solution of 4-aminobutan-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in CH₂Cl₂ dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure Tert-butyl (4-hydroxybutyl)carbamate.

PART 2: Synthesis of 4-((Tert-butoxycarbonyl)amino)butyl methanesulfonate (Intermediate 2)

The hydroxyl group of Intermediate 1 is converted to a good leaving group, a mesylate, to facilitate the subsequent nucleophilic substitution.

Experimental Protocol:

  • Dissolve Tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in anhydrous CH₂Cl₂ in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the mixture with CH₂Cl₂ and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford 4-((Tert-butoxycarbonyl)amino)butyl methanesulfonate, which can often be used in the next step without further purification.

PART 3: Synthesis of S-(4-((Tert-butoxycarbonyl)amino)butyl) methanethioate (Intermediate 3)

The mesylate is displaced with a thioacetate group, which will serve as the precursor to the sulfur center of the target molecule.

Experimental Protocol:

  • In a round-bottom flask, dissolve potassium thioacetate (1.5 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add the crude 4-((Tert-butoxycarbonyl)amino)butyl methanesulfonate (1.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield S-(4-((Tert-butoxycarbonyl)amino)butyl) methanethioate.

PART 4: Oxidative Amination to Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate (Final Product)

This crucial step involves the transformation of the thioacetate into the target sulfonimidoyl group. This can be a challenging transformation, and modern methods for the synthesis of sulfonimidamides would be adapted here. A plausible route involves hydrolysis of the thioacetate to the thiol, followed by conversion to a sulfinamide, and then oxidation and amination. More direct, modern methods may also be applicable.[6]

A Potential Multi-step Protocol for this Transformation:

  • Hydrolysis to Thiol:

    • Dissolve Intermediate 3 in methanol.

    • Add a solution of sodium methoxide in methanol (catalytic amount) or aqueous HCl and heat to reflux until the deacetylation is complete (monitored by TLC).

    • Neutralize the reaction and extract the resulting thiol. Use the crude thiol immediately in the next step due to its propensity for oxidation.

  • Conversion to Sulfonimidoyl Fluoride and subsequent Amination:

    • The synthesis of sulfonimidoyl fluorides from sulfinamides, which in turn can be generated from thiols, is a documented approach.[7] The resulting thiol would be converted to a sulfinamide.

    • The sulfinamide is then oxidized and chlorinated with a reagent like tert-butyl hypochlorite.[7]

    • This is followed by a chloride to fluoride exchange.[7]

    • The resulting sulfonimidoyl fluoride can then undergo a Sulfur(VI) Fluoride Exchange (SuFEx) reaction with an amine source, such as ammonia or a protected amine, to form the sulfonimidamide.[3][8]

Due to the complexity and the use of specialized reagents, this final step would require careful optimization and adherence to modern synthetic protocols for creating the sulfonimidoyl moiety.

Potential Applications in Drug Development

The unique combination of a Boc-protected amine and a sulfonimidoyl group suggests several potential applications in medicinal chemistry:

  • Scaffold for Library Synthesis: The Boc-protected amine provides a handle for further functionalization. After deprotection, the free amine can be acylated, alkylated, or used in other coupling reactions to generate a library of compounds for screening.[9][10]

  • Bioisostere for Sulfonamides and Sulfones: Sulfonimidamides are recognized as valuable bioisosteres for sulfonamides and sulfones, which are present in many marketed drugs.[2] The sulfonimidoyl group in the target molecule can engage in different hydrogen bonding patterns compared to a sulfonamide, potentially leading to altered target affinity and selectivity.

  • Modulation of Physicochemical Properties: The introduction of the sulfonimidoyl group can influence key drug-like properties such as solubility, polarity, and metabolic stability. This can be advantageous in optimizing lead compounds.[8]

Safety and Handling

As a novel compound, a full toxicological profile for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is not available. Therefore, it should be handled with care, assuming it is potentially hazardous. General safety precautions for handling organosulfur compounds should be followed.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile reagents or during reactions that may produce fumes.[12]

  • Handling of Reagents:

    • Methanesulfonyl chloride: Corrosive and a lachrymator. Handle with extreme care in a fume hood.

    • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation.

    • Organosulfur compounds: Can have unpleasant odors and varying levels of toxicity. Avoid inhalation and skin contact.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While "Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate" may not be a commercially available compound, this guide provides a robust and scientifically sound framework for its synthesis and exploration. The proposed synthetic pathway leverages well-established chemical reactions, and the discussion of its potential properties and applications is grounded in the known utility of its constituent functional groups in medicinal chemistry. This molecule represents an interesting target for researchers looking to explore novel chemical space at the intersection of carbamate and sulfonimidoyl chemistry, with the potential to contribute to the development of new therapeutic agents.

References

  • Roy, A. B. (Year). Synthesis of Sulfonimidates. Organic & Biomolecular Chemistry. [URL not directly available from snippets, but the journal is a reliable source]
  • Chinthakindi, P. K., Naicker, T., Thota, N., & Govender, T. (Year). Synthesis and applications of sulfonimidamides. Journal of the American Chemical Society. [URL not directly available from snippets, but the journal is a reliable source]
  • Southern, M., Pearce, C., & Willis, M. C. (2025). Iron-Catalyzed Decarboxylative Sulfinylation of Alkyl Carboxylic Acids. Organic Letters. [URL not directly available from snippets, but the journal is a reliable source]
  • Chevron Phillips Chemical Company LP. (2017, February 24). Product Stewardship Summary: Specialty Organosulfur Products.
  • Afepasa. (n.d.).
  • Modular Access to Sulfondiimidoyl Fluorides by NaH-Mediated Fluorination of Sulfenamides. (2025, September 18).
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023, January 20). RSC Publishing.
  • Strain-release driven reactivity of a chiral SuFEx reagent provides stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines. (2024, August 14). PMC.
  • Friedel‐Crafts Reactivity with Sulfondiimidoyl Fluorides for the Synthesis of Heteroaryl Sulfondiimines. (2026, February 19).
  • Catalytic SuFEx reactivity of sulfonimidoyl fluorides with functionalized amines with automation applicable conditions. Spiral, Imperial College London.
  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. (Year). ChemRxiv.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (Year). PMC.
  • Method for preparing a sulfonimide compound and salts thereof. (Year).
  • Application Note – N-Boc protection. (n.d.). Synple Chem.
  • Sulfur-35 handling precautions. (n.d.). Revvity.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017, June 8). FULIR.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. (2010, December 7). PubMed.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (Year). PMC.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (Year). PMC.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15). Journal of Global Trends in Pharmaceutical Sciences.
  • The Preparation of 5-Arylazopyrimidines. (n.d.). SciSpace.
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021, June 18). MDPI.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

An Application Note and Protocol for the Synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate Abstract Sulfoximines represent a crucial class of sulfur-containing functional groups, increasingly recognized f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

Abstract

Sulfoximines represent a crucial class of sulfur-containing functional groups, increasingly recognized for their unique stereochemical properties and utility as bioisosteres in medicinal chemistry. Their ability to engage in hydrogen bonding as both donors and acceptors, coupled with their tetrahedral geometry and metabolic stability, makes them attractive moieties in drug design. This document provides a comprehensive, research-grade guide for the multi-step synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, a model compound featuring a Boc-protected alkylamine and a terminal N-H sulfoximine. The protocol is designed for researchers in synthetic chemistry and drug development, offering a theoretically grounded and experimentally robust pathway from commercially available starting materials. We detail a four-step sequence involving bromination, thioetherification, controlled oxidation, and catalytic imination, with in-depth explanations for each transformation, purification strategy, and analytical verification.

Introduction to Sulfoximines in Drug Discovery

The sulfoximine functional group, R-S(O)(NR')R'', has garnered significant attention as a versatile component in the design of novel therapeutics. Its distinct electronic and structural features differentiate it from more conventional functional groups like sulfones or sulfonamides. The nitrogen substituent allows for fine-tuning of steric and electronic properties, and the N-H moiety in unsubstituted sulfoximines can act as a critical hydrogen bond donor, enhancing interactions with biological targets. The synthesis of molecules containing this group, however, requires specific and carefully controlled chemical transformations.

This guide outlines a reliable and reproducible synthesis for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate. The chosen synthetic route is based on well-established, high-yielding reactions, providing a solid foundation for chemists to adapt for the synthesis of more complex analogues.

Overall Synthetic Strategy

The synthesis begins with the commercially available N-Boc-4-aminobutanol and proceeds through four distinct chemical transformations. The strategy is designed to first build the core carbon-sulfur framework and then install the key sulfoximine functionality at the final stage. This approach avoids carrying the sensitive sulfoximine group through multiple reaction steps.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Thioetherification cluster_2 Step 3: Oxidation cluster_3 Step 4: Imination A 1. N-Boc-4-aminobutanol B 2. Tert-butyl N-(4-bromobutyl)carbamate A->B CBr₄, PPh₃ DCM, 0°C to RT C 3. Tert-butyl N-[4-(methylthio)butyl]carbamate B->C NaSMe DMF, RT D 4. Tert-butyl N-[4-(methylsulfinyl)butyl]carbamate C->D m-CPBA DCM, -78°C E 5. Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate (Target) D->E Rh₂(esp)₂ DPPOn, Toluene, 80°C

Figure 1: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as carbon tetrabromide, m-CPBA, and organic solvents are hazardous and should be handled with care.

Step 1: Synthesis of Tert-butyl N-(4-bromobutyl)carbamate

This step employs an Appel reaction to convert the primary alcohol into an alkyl bromide, which is an excellent electrophile for the subsequent nucleophilic substitution. The reaction proceeds under mild conditions with high efficiency.

  • Materials:

    • N-Boc-4-aminobutanol (1.0 eq)

    • Triphenylphosphine (PPh₃, 1.2 eq)

    • Carbon tetrabromide (CBr₄, 1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Protocol:

    • Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

    • Dissolve N-Boc-4-aminobutanol (e.g., 5.0 g, 26.4 mmol) and triphenylphosphine (8.26 g, 31.7 mmol) in anhydrous DCM (100 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add carbon tetrabromide (10.5 g, 31.7 mmol) portion-wise over 15 minutes. The addition is exothermic and may cause a color change to yellow or orange.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The product spot should have a higher Rf than the starting alcohol.

    • Upon completion, concentrate the mixture under reduced pressure.

    • The crude residue will contain the product and triphenylphosphine oxide. Add diethyl ether to precipitate the triphenylphosphine oxide.

    • Filter the solid and wash with cold diethyl ether.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% Ethyl Acetate in Hexanes) to yield the product as a colorless oil.

Step 2: Synthesis of Tert-butyl N-[4-(methylthio)butyl]carbamate

This is a standard Sₙ2 reaction where the bromide is displaced by the thiomethoxide nucleophile to form a thioether.

  • Materials:

    • Tert-butyl N-(4-bromobutyl)carbamate (1.0 eq)

    • Sodium thiomethoxide (NaSMe, 1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Protocol:

    • In a round-bottom flask, dissolve Tert-butyl N-(4-bromobutyl)carbamate (e.g., 5.0 g, 19.8 mmol) in anhydrous DMF (50 mL).

    • Add sodium thiomethoxide (2.08 g, 29.7 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting bromide is fully consumed.

    • Quench the reaction by pouring the mixture into water (200 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography (10% to 30% Ethyl Acetate in Hexanes).

Step 3: Synthesis of Tert-butyl N-[4-(methylsulfinyl)butyl]carbamate

This step involves the selective oxidation of the thioether to a sulfoxide. Using one equivalent of an oxidant like m-CPBA at low temperatures is crucial to prevent over-oxidation to the corresponding sulfone.

  • Materials:

    • Tert-butyl N-[4-(methylthio)butyl]carbamate (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%, 1.05 eq)

    • Dichloromethane (DCM), anhydrous

  • Protocol:

    • Dissolve Tert-butyl N-[4-(methylthio)butyl]carbamate (e.g., 4.0 g, 17.1 mmol) in anhydrous DCM (80 mL) and cool the solution to -78°C using a dry ice/acetone bath.

    • In a separate flask, dissolve m-CPBA (e.g., 4.22 g of ≤77% purity, ~18.0 mmol) in DCM (40 mL).

    • Add the m-CPBA solution dropwise to the thioether solution over 30 minutes, ensuring the internal temperature does not rise above -70°C.

    • Stir the reaction at -78°C for 2 hours.

    • Monitor by TLC (e.g., 50% Ethyl Acetate in Hexanes). The sulfoxide product is more polar than the starting thioether.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL).

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to neutralize the m-chlorobenzoic acid.

    • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the sulfoxide, typically as a white solid or viscous oil. This product is often used directly in the next step without further purification.

Step 4: Synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

This final step is the key transformation, converting the sulfoxide into the target N-H sulfoximine. We utilize a modern rhodium-catalyzed imination reaction, which offers excellent functional group tolerance and high yields under relatively mild conditions.

  • Materials:

    • Tert-butyl N-[4-(methylsulfinyl)butyl]carbamate (1.0 eq)

    • Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) (Rh₂(esp)₂, 0.01 eq)

    • O-(Diphenylphosphinyl)hydroxylamine (DPPOn, 1.5 eq)

    • Toluene, anhydrous

  • Protocol:

    • To a flame-dried Schlenk tube, add the sulfoxide (e.g., 3.0 g, 12.0 mmol), Rh₂(esp)₂ (92 mg, 0.12 mmol), and DPPOn (4.2 g, 18.0 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (Argon is preferred).

    • Add anhydrous toluene (60 mL) via syringe.

    • Place the sealed tube in a preheated oil bath at 80°C and stir for 12-18 hours.

    • Monitor the reaction by LC-MS for the formation of the product mass (Expected [M+H]⁺ ≈ 265.15).

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography. A polar solvent system is required (e.g., 5% to 10% Methanol in DCM) to elute the polar sulfoximine product.

    • Combine the pure fractions and concentrate to yield Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate as a white solid or a thick, clear oil.

    • Characterization: Verify the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected ¹H NMR signals would include the Boc group (~1.4 ppm), the butyl chain protons, and the S-methyl group (~3.0 ppm).

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTime (h)Temp (°C)Expected Yield (%)
1BrominationCBr₄, PPh₃DCM3 - 40 to RT85 - 95
2ThioetherificationNaSMeDMF12 - 16RT>90
3Oxidationm-CPBADCM2-78>95
4IminationRh₂(esp)₂, DPPOnToluene12 - 188070 - 85

Process and Validation Workflow

The logical flow of the synthesis involves sequential transformations with purification and analytical validation at key stages.

G start Start: N-Boc-4-aminobutanol step1 Step 1: Appel Reaction (Bromination) start->step1 purify1 Purification 1: Flash Chromatography step1->purify1 Crude Product 1 step2 Step 2: SN2 Substitution (Thioetherification) purify1->step2 Pure Bromide purify2 Purification 2: Work-up (optional column) step2->purify2 Crude Product 2 step3 Step 3: Selective Oxidation (Sulfoxide Formation) purify2->step3 Pure Thioether purify3 Purification 3: Work-up step3->purify3 Crude Product 3 step4 Step 4: Rh-Catalyzed Imination (Sulfoximine Formation) purify3->step4 Pure Sulfoxide purify4 Purification 4: Flash Chromatography step4->purify4 Crude Product 4 end_product Final Product: Characterization (NMR, HRMS) purify4->end_product Pure Sulfoximine

Figure 2: Synthesis and validation flowchart.

References

  • Title: The Sulfoximine Functional Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Sulfoximines: A Neglected Opportunity in Medicinal Chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Appel Reaction Source: Organic Reactions URL: [Link]

  • Title: Oxidation of Sulfides to Sulfoxides and Sulfones: An Update Source: Chemical Reviews URL: [Link]

  • Title: Rhodium-Catalyzed Imidation of Sulfoxides and Sulfides: A Mild, General Method for Synthesis of N-Unsubstituted and N-Substituted Sulfoximines Source: Journal of the American Chemical Society URL: [Link]

Application

Application Notes &amp; Protocols: The Sulfonimidoyl Moiety as a Novel Scaffold in PROTAC Linker Design

Utilizing Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate for Advanced PROTAC Development Introduction: Beyond the Flexible Chain Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijack...

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Author: BenchChem Technical Support Team. Date: March 2026

Utilizing Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate for Advanced PROTAC Development

Introduction: Beyond the Flexible Chain

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three components: a "warhead" ligand for a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers the two.[3] While the ligands ensure binding, the linker is a critical determinant of a PROTAC's success, profoundly influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties and cell permeability.[4][5]

Historically, PROTAC linkers have been dominated by synthetically accessible polyethylene glycol (PEG) and alkyl chains.[2][3] However, the field is rapidly evolving beyond these flexible tethers towards more sophisticated structures that offer greater control over the PROTAC's three-dimensional conformation. This guide introduces Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, a novel linker building block that incorporates the sulfoximine moiety—a versatile, sulfur(VI) functional group gaining significant traction in medicinal chemistry.[6][7] The unique structural and chemical properties of the sulfonimidoyl group offer a compelling strategy to overcome challenges associated with traditional linkers and to rationally design next-generation protein degraders.

The PROTAC Mechanism: A Symphony of Proximity

The fundamental action of a PROTAC is to act as a molecular matchmaker. By binding simultaneously to the POI and an E3 ligase, it forms a ternary complex that brings the protein degradation machinery into close proximity with the target.[1] This induced proximity triggers the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[1] The PROTAC is then released, free to mediate further degradation cycles.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC Molecule E3 E3 Ubiquitin Ligase E3->Ternary binds Ub Ubiquitin Transfer Ternary->Ub Induces Degradation 26S Proteasome Degradation Ub->Degradation Marks for Synthesis_Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly start 4-(Boc-amino)butyl Bromide sulfide S-Methyl Sulfide Intermediate start->sulfide + NaSMe sulfoxide Sulfoxide Intermediate sulfide->sulfoxide Oxidation (e.g., m-CPBA) linker Final Linker Building Block Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate sulfoxide->linker Imination (NH Transfer) deprotection Boc Deprotection (TFA) linker->deprotection amine_linker Free Amine Linker deprotection->amine_linker protac1 Warhead-Linker Conjugate amine_linker->protac1 Amide Coupling (HATU) warhead Warhead-COOH e3_ligand E3 Ligand-COOH final_protac Final PROTAC protac1->final_protac Amide Coupling (to E3 Ligand)

Figure 2: General workflow for linker synthesis and PROTAC assembly.

Protocol 1: Synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

This protocol outlines a plausible three-step synthesis from commercially available starting materials.

Step 1: Synthesis of tert-butyl (4-(methylthio)butyl)carbamate

  • To a solution of tert-butyl (4-bromobutyl)carbamate (1.0 eq) in dimethylformamide (DMF, 0.2 M), add sodium thiomethoxide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the sulfide intermediate.

Step 2: Synthesis of tert-butyl (4-(methylsulfinyl)butyl)carbamate

  • Dissolve the sulfide intermediate (1.0 eq) from Step 1 in dichloromethane (DCM, 0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring for the consumption of starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to yield the sulfoxide, which is often used directly in the next step.

Step 3: Imination to form the NH-Sulfoximine This step utilizes modern NH transfer methodology, which is safer and more efficient than older methods. [8]1. To a solution of the sulfoxide intermediate (1.0 eq) from Step 2 in methanol (0.1 M), add O-(diphenylphosphinyl)hydroxylamine (DPH, 1.5 eq) or a similar hypervalent iodine reagent system. [8]2. Stir the reaction at room temperature for 18-24 hours. 3. Monitor the reaction by LC-MS for the formation of the desired product mass. 4. Concentrate the reaction mixture under reduced pressure. 5. Purify the crude residue by reverse-phase HPLC to obtain the final linker building block, Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate , as a solid after lyophilization.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of the linker to a warhead and an E3 ligase ligand, both bearing carboxylic acid functional groups.

Step 1: Boc Deprotection of the Linker

  • Dissolve the linker building block (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor for complete deprotection by LC-MS.

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine TFA salt is used directly.

Step 2: First Amide Coupling (e.g., to Warhead)

  • Dissolve the warhead-COOH (1.0 eq), the deprotected linker-amine TFA salt (1.1 eq), and a coupling agent like HATU (1.2 eq) in DMF (0.1 M).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir at room temperature for 2-6 hours until the reaction is complete as monitored by LC-MS.

  • Purify the intermediate conjugate by preparative reverse-phase HPLC. [9] Step 3: Second Amide Coupling (to E3 Ligase Ligand)

  • The product from Step 2 now contains the sulfonimidoyl linker attached to the warhead, with the sulfonimidoyl N-H available for further reaction. However, the more common strategy is to build the PROTAC linearly. Assuming the linker was first functionalized with a warhead and then an E3 ligase ligand (or vice-versa), the procedure would be repeated.

  • For a linear build, the initial linker would need orthogonal protecting groups. Using the current linker, one would couple the deprotected amine to the warhead-COOH, then deprotect a protected acid on the E3-ligand-linker fragment and couple that to the warhead.

  • The most straightforward approach uses a pre-formed "E3 ligand-linker" piece and couples it to the warhead. The protocol is identical to Step 2, substituting the appropriate starting materials.

  • Purify the final PROTAC by preparative RP-HPLC and characterize thoroughly by LC-MS and ¹H NMR. [9]

Biological Validation and Characterization

Confirming the biological activity of the newly synthesized PROTAC is essential.

Protocol 3: Western Blot Analysis of Protein Degradation

This assay provides direct evidence of PROTAC-mediated degradation of the target protein. [9]

  • Cell Culture and Treatment: Plate a relevant human cell line and grow to 70-80% confluency. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (typically 12-24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.

Expected Outcome: A dose-dependent decrease in the band intensity corresponding to the POI in PROTAC-treated samples compared to the vehicle control, while the loading control band remains constant.

Concluding Remarks

The use of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate as a PROTAC linker represents a step towards more rational and sophisticated degrader design. The unique geometric and physicochemical properties of the sulfoximine moiety provide a powerful tool to optimize ternary complex formation and improve the drug-like properties of PROTACs. The protocols outlined herein provide a comprehensive guide for the synthesis, conjugation, and biological validation of PROTACs incorporating this novel linker, empowering researchers to explore new chemical space in the pursuit of potent and selective protein degraders.

References

  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies.
  • Zhang, L., et al. (2025). Electrochemical Synthesis of Sulfonimidoyl Fluorides from Sulfenamides. Organic Letters. URL: [Link]

  • Skóra, M., et al. (2025). Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Pharmaceutical Sciences. URL: [Link]

  • Matos, P. M., & Stockman, R. A. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. URL: [Link]

  • Carpino, L. A. (1960). Carbamic acid, tert-butyl ester. Organic Syntheses. URL: [Link]

  • Lücking, U. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. URL: [Link]

  • Moffitt Cancer Center. (2024). New Reagent Improves the Process of Making Sulfur-Containing Compounds. Moffitt News. URL: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Taylor, R. J. K., et al. (2021). How do we address neglected sulfur pharmacophores in drug discovery? Expert Opinion on Drug Discovery. URL: [Link]

  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules. URL: [Link]

  • Jin, J., et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed Central. URL: [Link]

  • Google Patents. (n.d.). WO2024188906A1 - Protac degraders of mllt1 and/or mllt3. Google Patents.
  • Ciulli, A., & Trainor, N. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. URL: [Link]

  • Macmillan Group. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Macmillan Group Princeton University. URL: [Link]

  • Wang, L., et al. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Preprints.org. URL: [Link]

  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design. ResearchGate. URL: [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonimidoyl and sulfondiimidoyl fluorides. ResearchGate. URL: [Link]

  • Yang, J. W., et al. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses. URL: [Link]

  • Shcherbakov, D., & Gademann, K. (2020). Novel approaches for the rational design of PROTAC linkers. Drug Discovery and Development. URL: [Link]

  • Chinese Chemical Society. (2024). Photochemical Ring Expansion of Cyclic Sulfoximines with Aryl Diazoacetates and Subsequent Diastereoconvergent Oxidation. CCS Chemistry. URL: [Link]

  • Aurigene. (2025). PROTAC Discovery and Development Services. Aurigene. URL: [Link]

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Method

Application Notes: Amide Coupling Reactions with Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, a valuable building block in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, a valuable building block in medicinal chemistry. We delve into the foundational principles of amide bond formation, compare common coupling reagent classes, and present step-by-step, optimized protocols using both carbodiimide and uronium salt-based methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate the unique sulfonimidoyl moiety into their target molecules, with a focus on explaining the causality behind experimental choices to ensure reproducible and high-yielding synthetic outcomes.

Introduction: The Significance of the Sulfonimidoyl Moiety

The amide bond is a cornerstone of peptide and medicinal chemistry, present in a vast array of pharmaceuticals and biological systems.[1] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2] While the reaction is conceptually simple, its success is highly dependent on the choice of coupling reagents and reaction conditions, especially when using complex or sterically demanding substrates.[3][4]

The sulfonimidoyl functional group (a sulfur atom double-bonded to two nitrogen atoms and single-bonded to two carbon atoms) has emerged as a compelling structural motif in modern drug design. It is often employed as a bioisosteric replacement for sulfone or sulfonamide groups, offering a unique three-dimensional geometry and distinct physicochemical properties, such as increased polarity and hydrogen bonding capabilities, which can enhance aqueous solubility and target engagement.[5][6]

Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is a bifunctional synthetic building block designed for this purpose. It features a Boc-protected primary amine at one end of a flexible butyl linker, poised for amide bond formation, and a terminal methylsulfonimidoyl group, ready for incorporation into a final target molecule. This guide provides robust, field-proven protocols to facilitate its use in amide synthesis.

Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures to eliminate water, conditions that are incompatible with most complex organic molecules. Therefore, the process universally relies on the "activation" of the carboxylic acid. This involves converting the carboxyl hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

The general mechanism can be visualized as a two-step process:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium species.

  • Coupling: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.

Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., OAt-Ester) RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (+ Base) Amide Amide Product ActivatedEster->Amide Byproducts Byproducts ActivatedEster->Byproducts Leaving Group Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack

Figure 1: Generalized mechanism of amide bond formation.

The choice of coupling reagent is critical and dictates the nature of the activated intermediate, reaction efficiency, and the potential for side reactions, most notably racemization if the carboxylic acid contains a chiral center.[7][8]

Comparative Overview of Common Coupling Reagents

A vast arsenal of coupling reagents is available to the modern chemist.[1][9] They are broadly categorized into three main classes, each with distinct advantages and applications.

Reagent ClassRepresentative ExamplesMechanism & Key FeaturesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to form a more stable active ester, increasing efficiency and suppressing racemization.[8][10]Cost-effective, widely used. EDC byproducts are water-soluble, simplifying workup.[8]DCC produces an insoluble urea byproduct that requires filtration.[2] Risk of racemization without additives.
Phosphonium Salts PyBOP, PyAOPForms an activated OBt- or OAt-ester.High reactivity, low racemization potential, particularly with PyAOP.[11] Generally does not react with the amine component.Stoichiometric byproduct generation. Original BOP reagent produces carcinogenic HMPA.[8]
Aminium/Uronium Salts HATU, HBTU, HCTUForms a highly reactive OAt- (HATU) or OBt- (HBTU) active ester.[12]Very high efficiency and fast reaction rates.[12] HATU is exceptionally effective for sterically hindered or electron-deficient substrates.[3] Low racemization.Higher cost. Can react with the amine to form a guanidinium byproduct if the amine is added before the acid.

Experimental Protocols

The following protocols have been optimized for the coupling of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate with a generic carboxylic acid.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Coupling (Carbodiimide Method)

This method is a robust and economical choice for routine amide couplings. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous because its corresponding urea byproduct is water-soluble, facilitating purification via an aqueous workup.[8][10]

Table 1: Reagents for EDC/HOBt Coupling

Component Molar Eq. Purpose
Carboxylic Acid 1.0 Substrate
Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate 1.1 Substrate
EDC·HCl 1.2 Coupling Reagent
HOBt 1.2 Additive to form active ester and suppress racemization
DIPEA (or Et3N) 2.5 Non-nucleophilic base

| Anhydrous DMF or DCM | - | Solvent (0.1 - 0.2 M) |

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq.), Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate (1.1 eq.), and HOBt (1.2 eq.).

  • Add anhydrous DMF or DCM to dissolve the solids (target concentration of 0.1-0.2 M with respect to the carboxylic acid).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) dropwise over 5 minutes.

  • Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the consumption of the carboxylic acid by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO3 (2x), and brine (1x). This removes the EDC-urea byproduct, excess base, and HOBt.[13]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.[14]

Protocol 2: HATU Mediated Coupling (Uronium Salt Method)

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient reagent ideal for challenging substrates, including those that are sterically hindered or have reduced nucleophilicity.[12] The key to success with HATU is the order of addition: the carboxylic acid should be "pre-activated" with HATU and a base before the amine is introduced to prevent the formation of an unwanted guanidinium byproduct from the reaction of HATU with the amine.[15]

Table 2: Reagents for HATU Coupling

Component Molar Eq. Purpose
Carboxylic Acid 1.0 Substrate
HATU 1.1 Coupling Reagent
DIPEA 3.0 Non-nucleophilic base
Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate 1.2 Substrate

| Anhydrous DMF | - | Solvent (0.1 - 0.2 M) |

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Add anhydrous DMF to dissolve the solids (target concentration 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq.) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the OAt-active ester (pre-activation).

  • Add a solution of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate (1.2 eq.) in a small volume of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS. HATU-mediated reactions are typically much faster than EDC couplings.

  • Workup:

    • Dilute the reaction mixture with a large volume of EtOAc.

    • Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, followed by 5% aqueous citric acid (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[14]

Figure 2: Experimental workflow for the HATU-mediated coupling protocol.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.

Table 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Steric hindrance.- Poor nucleophilicity of amine. - Use fresh, high-purity coupling reagents.[16]- Ensure stoichiometry of base is correct (typically 2-3 eq.).- Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[16][17]- Increase reaction temperature to 40-50 °C or extend reaction time.
Messy TLC / Multiple Byproducts - Reaction of HATU with amine (wrong addition order).- Side reactions of activated ester.- Degradation of starting material or product. - For HATU, always pre-activate the acid before adding the amine.- Ensure anhydrous conditions to prevent hydrolysis of the activated intermediate.- Monitor the reaction closely and stop it once the starting material is consumed to avoid degradation.

| Difficulty in Purification | - Water-insoluble urea byproduct (from DCC).- Residual DMF or DIPEA.- Byproducts co-eluting with the product. | - If using DCC, filter the crude reaction mixture before workup. Prefer EDC for its water-soluble byproduct.[2]- For DMF removal, wash thoroughly with aqueous LiCl or brine. For DIPEA, wash with dilute acid (e.g., citric acid or 0.1 M HCl).[13]- Try a different solvent system for chromatography or consider reversed-phase chromatography for polar compounds.[18] Cation exchange (SCX) columns can be effective for removing unreacted amine.[19] |

Conclusion

Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is a versatile building block for introducing the medicinally relevant sulfonimidoyl moiety. Its successful incorporation via amide bond formation is readily achievable using standard coupling methodologies. For routine synthesis, the EDC/HOBt protocol offers a cost-effective and reliable route. For more challenging carboxylic acids or when higher efficiency and faster reaction times are desired, the HATU protocol is superior. By understanding the principles behind carboxylic acid activation and following these detailed protocols, researchers can confidently and efficiently synthesize novel amide derivatives for applications in drug discovery and development.

References

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  • Organic-Synthesis.com. Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]

  • Sharma, A., & Zhang, M. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (Similar reference: [Link])

  • Kumar, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5647-5651. [Link]

  • Peptides.com. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.com. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Synthesis. (1999). Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Thieme. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(14), 7245-7250. [Link]

  • Common-Organic-Chemistry.com. Amine to Amide - PyBOP. Common Organic Chemistry. [Link]

  • Shepherd, J. D., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(32), 6231-6247. [Link]

  • ResearchGate. (2024). (A–D) Synthesis of sulfonimidoyl and sulfondiimidoyl fluorides; bottom: this work. ResearchGate. [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. [Link]

  • Davies, T. Q., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11559-11565. [Link]

  • Schiess, R., et al. (2023). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Nature Chemistry, 15(1), 75-83. [Link]

  • Common-Organic-Chemistry.com. Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Common-Organic-Chemistry.com. Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Common-Organic-Chemistry.com. Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • ResearchGate. (2024). The Modular Synthesis of Sulfondiimidoyl Fluorides and their Application to Sulfondiimidamide and Sulfondiimine Synthesis. ResearchGate. [Link]

  • Jansen, T., et al. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. ACS Sustainable Chemistry & Engineering, 11(20), 7859-7866. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]

  • Chen, K., et al. (2025). Modular Access to Sulfondiimidoyl Fluorides by NaH-Mediated Fluorination of Sulfenamides. The Journal of Organic Chemistry. [Link]

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  • ResearchGate. (2023). Scheme 23. (a) Stepwise synthesis of sulfonimidoyl fluorides via SOF 4... ResearchGate. [Link]

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Sources

Application

Application Note: A Guide to the Incorporation of Methylsulfonimidoyl Building Blocks into Peptide Sequences

Abstract The methylsulfonimidoyl (MSI) functional group is rapidly gaining prominence in medicinal chemistry as a versatile bioisostere for common functionalities like sulfones, sulfonamides, and even carboxylic acids.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The methylsulfonimidoyl (MSI) functional group is rapidly gaining prominence in medicinal chemistry as a versatile bioisostere for common functionalities like sulfones, sulfonamides, and even carboxylic acids.[1][2] Its unique stereoelectronic properties, including the ability to act as both a hydrogen bond donor and acceptor, offer a powerful tool to modulate the physicochemical and pharmacokinetic profiles of therapeutic candidates.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of MSI-containing amino acid building blocks and their subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). We present detailed, field-tested protocols, explain the rationale behind key experimental choices, and offer insights into the characterization of the final MSI-modified peptides.

Introduction: The Rise of the Sulfonimidoyl Group in Peptide Drug Discovery

The therapeutic peptide market is expanding, driven by the high specificity and low toxicity of these molecules compared to traditional small-molecule drugs.[3][4] However, native peptides often suffer from poor metabolic stability, low cell permeability, and unfavorable pharmacokinetic properties. Chemical modification is a key strategy to overcome these limitations.[5][6]

The sulfonimidoyl group, and its N-methylated form (methylsulfonimidoyl or MSI), has emerged as a functional group of high interest.[7][8] Replacing a sulfone with a sulfoximine (a related sulfonimidoyl group) was a critical step in the development of AstraZeneca's ATR inhibitor, ceralasertib, highlighting the real-world impact of this moiety.[1] For peptide chemists, the MSI group offers a unique opportunity to:

  • Enhance Aqueous Solubility: The polar S=N-H or S=N-Me bond can significantly improve the solubility of hydrophobic peptides.

  • Modulate Hydrogen Bonding: The MSI group can participate in hydrogen bonding networks as both a donor and an acceptor, potentially altering peptide conformation and target binding affinity.[1]

  • Introduce Chirality: The sulfur center of the MSI group is chiral, providing an additional stereochemical element to explore three-dimensional chemical space for improved target engagement.[9]

  • Improve Metabolic Stability: The S(VI) center is generally robust to metabolic degradation, offering an alternative to more labile functionalities.

This guide provides the necessary protocols to harness these advantages by integrating MSI-functionalized amino acids into peptide sequences.

General Workflow for MSI-Peptide Synthesis

The overall process involves a multi-stage workflow, beginning with the synthesis of the custom amino acid and culminating in the purification of the final peptide. Each stage requires careful execution and quality control to ensure a successful outcome.

MSI_Peptide_Workflow cluster_0 Part 1: Building Block Synthesis cluster_1 Part 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 Part 3: Analysis & Purification A Starting Amino Acid (e.g., Cysteine, Homocysteine) B Thioether Alkylation A->B R-X C Oxidative Imination B->C e.g., NH₂OSO₃H D N-Methylation & Purification C->D MeI, Base F MSI-Amino Acid Coupling D->F Use in SPPS E Resin Preparation (e.g., Swelling, Fmoc-Deprotection) E->F MSI-AA, Activator G Iterative Synthesis Cycles F->G Deprotect & Couple Next AA H Final Deprotection G->H TFA Cocktail I Peptide Cleavage from Resin H->I J Crude Peptide Precipitation I->J Cold Ether K Purification (RP-HPLC) J->K L Characterization (LC-MS, MS/MS) K->L SPPS_Cycle Start Start Cycle: Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (MSI-AA + Activator + Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Kaiser Test (Check for free amines) Wash2->Check End End Cycle: Resin-Bound Peptide (n+1) Check->Coupling Positive (Recouple) Check->End Negative (Complete)

Sources

Method

Application Note: Synthesis of Complex Sulfonimidamide Derivatives via Amine Functionalization of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Advanced synthetic methodologies, mechanistic causality, and stereospecific S(VI) functionalization.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Advanced synthetic methodologies, mechanistic causality, and stereospecific S(VI) functionalization.

Abstract

The incorporation of aza-sulfur(VI) motifs—specifically sulfoximines and sulfonimidamides—into small-molecule therapeutics has surged due to their high chemical stability, favorable physicochemical properties, and unique three-dimensional vectors[1]. This application note details the synthesis of complex, dual-S(VI) pharmacophores starting from the bifunctional building block Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate . By unmasking the Boc-protected primary amine, the resulting aliphatic nucleophile can be coupled with sulfonimidoyl electrophiles to generate advanced sulfonimidamide derivatives. Two highly efficient, field-proven coupling protocols are described: an in situ oxidative chlorination method[2] and a stereospecific Sulfur–Fluorine Exchange (SuFEx) method[3].

Mechanistic Overview & Causality

The starting material, Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, possesses two distinct functional poles: a Boc-protected primary amine and a methyl sulfoximine moiety. The synthesis of a sulfonimidamide derivative from this precursor requires a two-stage logical workflow:

Step 1: Chemoselective Unmasking of the Nucleophile

The tert-butyl carbamate (Boc) group is cleaved under standard acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane). The causality behind this step is rooted in nucleophilicity: the carbamate nitrogen is highly delocalized and insufficiently nucleophilic to attack a sulfonimidoyl electrophile. Acidic deprotection yields the highly nucleophilic primary amine, 4-(methylsulfonimidoyl)butan-1-amine. Notably, the sulfoximine nitrogen (-S(=O)(=NH)CH₃) is basic and will form a salt under these conditions, necessitating the use of a non-nucleophilic organic base (like DIPEA) in the subsequent coupling step to liberate the free amine.

Step 2: S–N Bond Formation (Sulfonimidamide Generation)

To construct the sulfonimidamide core, the liberated primary amine must react with a sulfonimidoyl electrophile. We highlight two authoritative methodologies:

  • Method A: Oxidative Chlorination of Sulfinamides. Direct handling of sulfonimidoyl chlorides is challenging due to their moisture sensitivity. Instead, a primary sulfinamide is oxidized in situ using N-chlorosuccinimide (NCS)[2]. Causality: NCS is chosen over traditional chlorinating agents like chlorine gas (which reacts violently with N-aryl derivatives) or tert-butyl hypochlorite (which is explosive). NCS provides a mild, bench-safe route to generate the highly reactive sulfonimidoyl chloride, which is immediately intercepted by the amine nucleophile[2].

  • Method B: Stereospecific SuFEx Click Chemistry. When enantiopurity is required, sulfonimidoyl fluorides are the electrophiles of choice due to their exceptional bench stability compared to chlorides[4]. Causality: Fluoride ions generated during the substitution can attack the starting material, leading to rapid racemization. By adding Lithium Bromide (LiBr) to the reaction, the fluoride ion is trapped, preventing racemization and enabling a strictly stereospecific S–N bond formation with up to 99% enantiomeric excess (ee)[3].

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics of the two coupling methodologies used to convert the unmasked amine into a sulfonimidamide.

ParameterMethod A: Oxidative Chlorination[2]Method B: SuFEx Click Chemistry[3]
Electrophile Precursor Primary SulfinamideEnantioenriched Sulfonimidoyl Fluoride
Activation Reagent N-Chlorosuccinimide (NCS)Lithium Bromide (LiBr) / Base
Reactive Intermediate Sulfonimidoyl Chloride (in situ)None (Direct substitution)
Stereocontrol Generally RacemicHighly Enantiospecific (up to 99% ee)
Typical Yields 50% – 97%70% – 95%
Key Advantage Utilizes cheap, readily available sulfinamidesBench-stable electrophile; stereoretentive

Experimental Protocols

Protocol 1: Deprotection of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

This protocol generates the active nucleophile required for S-N coupling.

  • Initialization: Dissolve Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA, 10.0 equiv) to the stirring solution.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Reaction progress can be monitored via LC-MS (disappearance of the Boc-protected mass).

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting bis-TFA salt of 4-(methylsulfonimidoyl)butan-1-amine is dried under high vacuum for 4 hours and used directly in the next steps without further purification.

Protocol 2: Synthesis of Sulfonimidamide via Method A (NCS Oxidation)

A self-validating, one-pot procedure avoiding hazardous chlorinating agents[2].

  • Electrophile Generation: In an oven-dried flask under inert atmosphere, dissolve the chosen primary sulfinamide (1.2 equiv) in anhydrous Acetonitrile (MeCN, 0.1 M). Add N-chlorosuccinimide (NCS, 1.2 equiv) in one portion at room temperature. Stir for 30 minutes to ensure complete conversion to the sulfonimidoyl chloride.

  • Nucleophile Preparation: In a separate vial, dissolve the bis-TFA salt from Protocol 1 (1.0 equiv) in MeCN. Add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv) to neutralize the TFA salts and liberate the free amine and sulfoximine nitrogen.

  • Coupling: Add the neutralized amine solution dropwise to the sulfonimidoyl chloride mixture. Stir at room temperature for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂).

Protocol 3: Synthesis of Sulfonimidamide via Method B (SuFEx)

A stereospecific protocol utilizing fluoride trapping to maintain chiral integrity[3].

  • Preparation: To an oven-dried vial, add the enantioenriched sulfonimidoyl fluoride (1.0 equiv), the bis-TFA salt from Protocol 1 (1.2 equiv), and anhydrous Lithium Bromide (LiBr, 2.0 equiv).

  • Solvation & Base Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN, 0.2 M). Add DIPEA (4.0 equiv) dropwise to liberate the amine and initiate the reaction.

  • Reaction: Stir the mixture at room temperature for 16 hours. The LiBr will actively scavenge the expelled fluoride ions, preventing the racemization of the unreacted sulfonimidoyl fluoride[3].

  • Workup: Dilute the reaction with Dichloromethane and wash with water. Extract the aqueous layer twice with DCM. Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography to yield the highly enantioenriched dual-S(VI) derivative.

Visualization: Chemical Workflow

The following diagram illustrates the logical progression from the protected building block to the final complex sulfonimidamide derivative, highlighting the two distinct electrophilic pathways.

Workflow SM Tert-butyl N-[4-(methylsulfonimidoyl) butyl]carbamate (Boc-Protected Amine) Deprotect Acidic Deprotection (TFA / DCM) SM->Deprotect Intermediate 4-(methylsulfonimidoyl) butan-1-amine (Free Nucleophile) Deprotect->Intermediate Product Complex Sulfonimidamide Derivative (Dual S(VI) Motif) Intermediate->Product Nucleophilic Substitution Electrophile1 Sulfinamide + NCS (In situ Chloride) Electrophile1->Product Method A (Racemic) Electrophile2 Sulfonimidoyl Fluoride (SuFEx Protocol) Electrophile2->Product Method B (Chiral)

Caption: Workflow for the synthesis of dual S(VI) derivatives via amine unmasking and S-N coupling.

References

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry / National Institutes of Health (PMC).2

  • COMMUNICATION Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. Imperial College London Spiral Repository.4

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. The Journal of Organic Chemistry (ACS Publications).1

  • Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur–Fluorine Exchange (SuFEx) Reaction. National Institutes of Health (PMC).3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate Synthesis

Welcome to the Application Scientist Support Center. The synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate —a highly versatile Boc-protected aliphatic sulfoximine building block—presents unique chemoselec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate —a highly versatile Boc-protected aliphatic sulfoximine building block—presents unique chemoselectivity challenges. Converting the precursor thioether directly to the sulfoximine requires precise control over concurrent nitrogen and oxygen transfer processes.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your reaction yield and prevent common pitfalls such as Boc-deprotection and over-oxidation.

Part 1: Reaction Logic & Mechanistic Pathways

To optimize your yield, it is critical to understand the causality of the transformation. The most efficient, modern metal-free method utilizes hypervalent iodine, specifically diacetoxyiodobenzene ( PhI(OAc)2​ ), combined with an ammonia source like ammonium carbamate ( NH4​CO2​NH2​ ) .

The reaction relies on the in situ generation of an electrophilic iodonitrene species ( PhI=NH ). The sulfide nucleophilically attacks this intermediate to form a sulfilimine, which subsequently undergoes rapid oxygen transfer to yield the sulfoximine. Deviation from optimal conditions forces the reaction down competing pathways, leading to sulfones or deprotected amines.

Mechanism Sulfide Thioether Precursor (Boc-NH-R-S-CH3) Iodonitrene Iodonitrene (PhI=NH) Active Intermediate Sulfide->Iodonitrene + PhI(OAc)2 + NH4CO2NH2 Sulfilimine Sulfilimine Intermediate Sulfide->Sulfilimine NH Transfer (Fast) Sulfoxide Sulfoxide Intermediate Sulfide->Sulfoxide O Transfer (Slow/H2O present) Sulfoximine Target Sulfoximine (Boc-NH-R-S(=O)(=NH)-CH3) Sulfilimine->Sulfoximine O Transfer (Fast) Sulfoxide->Sulfoximine NH Transfer (Slow) Sulfone Sulfone Byproduct (Over-oxidation) Sulfoxide->Sulfone O Transfer (Excess Oxidant) Deprotected Deprotected Amine (Acid Cleavage) Sulfoximine->Deprotected Excess AcOH (Prolonged Time)

Mechanistic pathways and competing side reactions in the oxidative imination of sulfides.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing significant loss of the Boc protecting group during the imination step? Causality & Solution: The reaction of PhI(OAc)2​ with ammonia in methanol releases two equivalents of acetic acid. While acetic acid is a weak acid, localized concentration spikes and extended reaction times at elevated temperatures will cleave the acid-labile tert-butyloxycarbonyl (Boc) group. The Fix: Strictly use ammonium carbamate ( NH4​CO2​NH2​ ) rather than aqueous ammonia or ammonium acetate. Ammonium carbamate acts as a dual-purpose reagent: it provides the necessary NH3​ for iodonitrene formation, and its decomposition into NH3​ and CO2​ buffers the reaction, neutralizing the released acetic acid . Ensure the reaction is run at 25 °C and do not exceed a 60-minute reaction time.

Q2: My LC-MS shows mostly the sulfone byproduct. How do I prevent over-oxidation? Causality & Solution: Over-oxidation to the sulfone occurs when oxygen transfer outpaces nitrogen transfer. If the local concentration of ammonia is too low, or if adventitious water is present, the sulfide is oxidized directly to the sulfoxide and then to the sulfone, bypassing the critical sulfilimine intermediate. The Fix: Use strictly anhydrous methanol to eliminate competing water nucleophiles. Maintain a high stoichiometric ratio of ammonium carbamate (4.0 equiv) relative to PhI(OAc)2​ (2.5 equiv). This ensures the rapid trapping of the sulfide by the nitrogen electrophile before background oxidation can occur .

Q3: The reaction stalls at the sulfoxide intermediate. How do I drive it to full conversion? Causality & Solution: Stalling at the sulfoxide indicates a bottleneck in the generation of the active PhI=NH species. This is often caused by improper reagent addition or poor off-gassing of CO2​ , which shifts the ammonium carbamate decomposition equilibrium backward. The Fix: Perform the reaction in an open flask to allow CO2​ to escape freely. Add the PhI(OAc)2​ in small portions over 10 minutes rather than all at once. This controls the exotherm and maintains a steady, continuous generation of the iodonitrene intermediate.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reagent stoichiometry, solvent conditions, and the resulting reaction yield.

Table 1: Optimization of Reaction Conditions for Sulfoximine Synthesis

EntryOxidant (Equiv)Ammonia Source (Equiv)SolventTimeYield (%)Mechanistic Observation
1 PhI(OAc)2​ (2.5) NH4​OAc (2.0)MeOH2 h45%Significant sulfoxide stalling due to low NH3​ availability.
2 PhI(OAc)2​ (2.5) NH4​CO2​NH2​ (2.0)MeOH1 h68%Minor Boc deprotection observed due to unbuffered AcOH.
3 PhI(OAc)2​ (2.5) NH4​CO2​NH2​ (4.0) Anhydrous MeOH 30 min 92% Optimal conversion; rapid trapping prevents over-oxidation.
4mCPBA (2.0) / NaN3​ H2​SO4​ (Catalytic) CHCl3​ 12 h0%Complete Boc deprotection under strongly acidic conditions.
Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the internal validation checks are met.

Workflow Step1 1. Substrate Preparation Dissolve Thioether in Anhydrous MeOH (0.2 M) Step2 2. Ammonia Source Addition Add NH4CO2NH2 (4.0 equiv), Stir 5 min at 25°C Step1->Step2 Step3 3. Oxidant Addition Portion-wise addition of PhI(OAc)2 (2.5 equiv) Maintain open flask for CO2 escape Step2->Step3 Step4 4. Reaction Monitoring Stir 30-60 min at 25°C Monitor via LC-MS/TLC Step3->Step4 Step5 5. Quench & Purification Concentrate under reduced pressure Flash Chromatography (DCM:MeOH) Step4->Step5

Optimized step-by-step experimental workflow for the synthesis of the target sulfoximine.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve Tert-butyl N-[4-(methylthio)butyl]carbamate (1.0 equiv) in strictly anhydrous methanol to achieve a 0.2 M concentration.

  • Ammonia Source Addition: Add ammonium carbamate (4.0 equiv) in one portion. Stir the suspension at 25 °C for 5 minutes.

    • Self-Validation Check: Ensure the ammonium carbamate is a free-flowing white powder. If it smells strongly of ammonia in the bottle, it has degraded to urea/water and will compromise the stoichiometry.

  • Oxidant Addition: Begin adding PhI(OAc)2​ (2.5 equiv) in small portions over a 10-minute period. Maintain the reaction in an open flask.

    • Self-Validation Check: The reaction must exhibit mild, continuous effervescence ( CO2​ release). A lack of bubbling indicates a failure in the active iodonitrene generation.

  • Reaction Monitoring: Stir the mixture at 25 °C for 30–60 minutes.

    • Self-Validation Check: On TLC (using 10% MeOH in DCM), the starting thioether (high Rf​ ) should disappear, replaced transiently by the sulfoxide (mid Rf​ ), which must then fully convert to the highly polar sulfoximine (low Rf​ ).

  • Quench & Purification: Once complete conversion is confirmed, concentrate the solvent under reduced pressure (do not exceed 35 °C bath temperature to protect the Boc group). Purify the crude residue via flash column chromatography (gradient elution: DCM to 10% MeOH in DCM) to afford the pure Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

Part 5: References
  • Izzo, F., Schäfer, M., Stockman, R., & Lücking, U. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120.[Link]

  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition, 55(25), 7203-7207.[Link]

Optimization

Preventing side reactions during Boc deprotection of sulfonimidoyl compounds

Welcome to the technical support center for navigating the specific challenges of tert-butyloxycarbonyl (Boc) deprotection in the presence of a sulfonimidoyl moiety. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the specific challenges of tert-butyloxycarbonyl (Boc) deprotection in the presence of a sulfonimidoyl moiety. This guide is designed for researchers, scientists, and drug development professionals who encounter side reactions and other experimental hurdles during this critical synthetic step. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice.

Introduction: The Challenge of the Sulfonimidoyl Group

The sulfonimidoyl group, a valuable sulfonamide isostere in medicinal chemistry, introduces unique stability challenges during standard acid-mediated Boc deprotection.[1][2][3] While trifluoroacetic acid (TFA) is the workhorse for Boc removal, its strong acidic nature can lead to undesired side reactions involving the sulfonimidoyl moiety, compromising yield and purity.[4][5] This guide will illuminate the causes of these side reactions and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when deprotecting a Boc-protected amine on a molecule containing a sulfonimidoyl group?

A1: The primary side reactions stem from the harsh acidic conditions typically used for Boc removal. The sulfonimidoyl group, particularly when N-unsubstituted or bearing certain substituents, can be susceptible to acid-catalyzed hydrolysis or rearrangement. This can lead to cleavage of the S-N bond, generating the corresponding sulfonamide and other degradation products.[6][7] Additionally, the reactive tert-butyl cation generated during deprotection can cause unwanted alkylation of nucleophilic sites on your molecule.[8][9]

Q2: I'm observing a complex mixture of products in my LC-MS after TFA treatment. How can I identify if sulfonimidoyl group degradation is the culprit?

A2: Look for mass peaks corresponding to the hydrolysis product (the analogous sulfonamide). You can predict this mass by calculating the replacement of the "=NR" group with an "=O". Also, monitor for byproducts with a mass increase of +56 amu, which is a tell-tale sign of tert-butylation on either the sulfonimidoyl nitrogen or other nucleophilic parts of your molecule.[10]

Q3: Are there any "sulfonimidoyl-friendly" Boc deprotection methods?

A3: Yes, several milder alternatives to strong acids like TFA can be employed. These methods aim to reduce the acidity of the reaction medium, thereby minimizing the risk of side reactions. Options include using Lewis acids, generating HCl in situ with reagents like oxalyl chloride in methanol, or employing aqueous phosphoric acid.[11][12][13] For extremely sensitive substrates, non-acidic methods like thermal deprotection or catalyst-free refluxing in water have also been reported.[11][12]

Q4: What are scavengers, and can they help protect the sulfonimidoyl group?

A4: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the electrophilic tert-butyl cation generated from the Boc group.[8][14] While their primary role is to prevent alkylation of sensitive residues like tryptophan or methionine, they can also indirectly improve the outcome by reducing the formation of tert-butylated byproducts.[8][15] However, they do not directly prevent acid-catalyzed degradation of the sulfonimidoyl group itself. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole.[10]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the Boc deprotection of sulfonimidoyl-containing compounds.

Issue 1: Significant Degradation of the Sulfonimidoyl Moiety

Symptoms:

  • Low yield of the desired product.

  • Major peaks in LC-MS or HPLC corresponding to the sulfonamide analog or other unidentifiable degradation products.

Root Cause Analysis: The strong Brønsted acidity of reagents like TFA can protonate the sulfonimidoyl nitrogen, rendering the sulfur center more electrophilic and susceptible to nucleophilic attack by water or other species, leading to decomposition.[6][7]

Troubleshooting Workflow:

start Start: Degradation Observed acid_choice Is TFA or strong HCl being used? start->acid_choice milder_acid Switch to Milder Acidic Conditions acid_choice->milder_acid Yes lewis_acid Option 1: Lewis Acids (e.g., ZnBr₂, Sn(OTf)₂) milder_acid->lewis_acid insitu_hcl Option 2: In Situ HCl (Oxalyl Chloride/MeOH) milder_acid->insitu_hcl aq_acid Option 3: Aqueous Acid (e.g., aq. H₃PO₄) milder_acid->aq_acid reassess Re-evaluate Reaction Progress lewis_acid->reassess insitu_hcl->reassess aq_acid->reassess success Success: Desired Product Formed reassess->success Clean Deprotection failure Failure: Degradation Persists reassess->failure Still Degrading non_acidic Consider Non-Acidic Methods failure->non_acidic thermal Option A: Thermal Deprotection non_acidic->thermal water Option B: Reflux in Water non_acidic->water

Caption: Troubleshooting workflow for sulfonimidoyl degradation.

Recommended Protocols:

Protocol 1: Mild Deprotection with Oxalyl Chloride in Methanol [11][13] This method generates HCl in situ, providing a controlled and milder acidic environment.

  • Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL).

  • At room temperature, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with a suitable organic solvent.

Protocol 2: Lewis Acid-Mediated Deprotection [11][16] Lewis acids can coordinate to the Boc carbonyl, facilitating its cleavage under less harsh conditions than strong Brønsted acids.

  • Dissolve the N-Boc protected substrate (1.0 mmol) in a suitable aprotic solvent (e.g., CH₂Cl₂).

  • Add the Lewis acid (e.g., ZnBr₂, 1.5-2.0 equivalents).

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ or Rochelle's salt).

  • Extract the product with an organic solvent.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard TFA TFA/DCM (10-50%)0°C to RT, 1-4 hFast, volatile byproductsCan degrade acid-sensitive groups
In Situ HCl Oxalyl Chloride/MeOHRT, 1-4 hVery mild, good for sensitive substratesOxalyl chloride is toxic/corrosive
Lewis Acid ZnBr₂ or Sn(OTf)₂ in DCMRT, 2-12 hMild, good functional group toleranceMetal contamination, longer times
Aqueous Acid aq. H₃PO₄ in THFRT to 50°CInexpensive, mildCan be slow, workup can be tricky
Thermal High-boiling solvent>150°CNo acid/reagents neededRequires high temps, not always suitable
Refluxing Water H₂O100°C"Green" method, no reagentsSubstrate must be water-soluble/stable
Issue 2: Formation of tert-Butylated Side Products

Symptoms:

  • A significant peak in the LC-MS with a mass of [M+56]+.

  • Reduced yield of the desired amine.

Root Cause Analysis: The tert-butyl cation (t-Bu⁺) generated during the acid-catalyzed cleavage of the Boc group is a potent electrophile. It can alkylate any available nucleophilic sites on your molecule, including the sulfonimidoyl nitrogen or electron-rich aromatic rings.[8][9][10]

Mechanism and Mitigation:

Boc Boc-N-R Carbocation t-Bu⁺ Cation (Reactive Electrophile) Boc->Carbocation + H₂N-R + CO₂ H_plus H⁺ (TFA) Side_Product t-Bu-N(R)-Sulfonimidoyl (Side Product) Carbocation->Side_Product Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Trapping Deprotected H₂N-R (Desired Product) Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_Cation

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

Welcome to the technical support center for the purification of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for tackling the challenges associated with the flash chromatography purification of this unique bifunctional molecule. Combining the polar, potentially basic sulfoximine group with the nonpolar tert-butoxycarbonyl (Boc) protecting group, this compound presents specific purification hurdles that require a well-thought-out strategy.

This center provides a series of frequently asked questions (FAQs) for initial experimental design and a detailed troubleshooting guide to address issues that may arise during the purification process.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of flash chromatography for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

Q1: What are the key chemical properties of my compound to consider before starting?

A1: Understanding the structure of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is crucial. It possesses two key functional groups that dictate its chromatographic behavior:

  • Tert-butyl carbamate (Boc group): This is a bulky, lipophilic protecting group that decreases the overall polarity of the molecule.

  • Sulfonimidoyl group (-S(O)NH-): This is a polar, chiral, and potentially basic functional group due to the lone pair on the nitrogen atom. This group can engage in strong hydrogen bonding and may interact strongly with the acidic silanol groups on the surface of standard silica gel.

The interplay between the nonpolar Boc group and the polar sulfoximine moiety means the compound is of intermediate polarity. The basic nature of the sulfoximine nitrogen is a critical factor that can lead to purification challenges like peak tailing on silica gel.

Q2: Should I use normal-phase or reversed-phase flash chromatography?

A2: For compounds of intermediate polarity that are soluble in common organic solvents, normal-phase chromatography on silica gel is the most common and cost-effective starting point .[1] Reversed-phase chromatography is a viable alternative, particularly if the compound proves unstable on silica or if impurities are very close in polarity in normal-phase systems.

Q3: How do I select the right stationary phase?

A3:

  • Standard Silica Gel: This should be your first choice. It is versatile and widely used for a broad range of compounds, including N-Boc protected sulfoximines as documented in several syntheses.[2][3]

  • Amine-Functionalized or Deactivated Silica: If significant peak tailing is observed with standard silica (see Troubleshooting section), consider using an amine-treated silica column or deactivating the standard silica gel. The basic nitrogen of the sulfoximine can interact strongly with acidic silanol groups on the silica surface, causing tailing.[4] An amine-functionalized surface or the addition of a basic modifier to the mobile phase can mitigate these secondary interactions.

Q4: What is a good starting solvent system for method development on a TLC plate?

A4: A gradient of a non-polar and a polar solvent is standard for normal-phase chromatography.[2] Good starting points for Thin-Layer Chromatography (TLC) analysis are:

  • Ethyl Acetate (EtOAc) in Hexanes (or Heptane): Start with a 20-50% EtOAc/Hexane mixture and adjust the ratio to achieve a retention factor (Rf) for your target compound between 0.2 and 0.4. Syntheses of analogous N-Boc sulfoximines frequently report using gradients of ethyl acetate in hexanes for purification.[2][5]

  • Dichloromethane (DCM) and Methanol (MeOH): If your compound shows low mobility in EtOAc/Hexane systems, a more polar system like 1-5% MeOH in DCM is a good alternative.

The goal of TLC is to find a solvent system that not only moves your compound to the target Rf range but also provides the best possible separation from its impurities.

Q5: How do I translate my TLC results to a flash chromatography gradient?

A5: The Rf value from your TLC plate is inversely related to the number of column volumes (CV) required to elute the compound in an isocratic flash method. The relationship is approximately CV = 1/Rf .[6] For a well-resolved separation, an Rf between 0.2 and 0.4 is ideal. Many modern flash chromatography systems have built-in calculators to automatically generate an optimized gradient based on the Rf values of your target compound and its closest impurities in two different solvent systems.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the flash chromatography purification.

Issue 1: Poor Separation or Co-elution of Impurities

Q: My target compound is co-eluting with an impurity, even though they looked separate on the TLC plate. What can I do?

A: This is a common issue that can arise from several factors. Here is a systematic approach to improving resolution:

  • Reason 1: Sub-optimal Solvent System. The initial solvent system may not have sufficient selectivity for your specific mixture.

    • Solution: Experiment with different solvent systems during TLC development. The goal is to maximize the difference in Rf (ΔRf) between your product and the impurity. Consult a solvent selectivity chart. For instance, if you are using an ethyl acetate/hexane system, try substituting ethyl acetate with another solvent from a different selectivity group, such as dichloromethane or methyl tert-butyl ether (MTBE).

  • Reason 2: Gradient is Too Steep. A rapidly increasing concentration of the strong solvent in your gradient can cause compounds with close Rf values to elute together.

    • Solution: Program a shallower gradient around the elution point of your target compound. For example, if your compound elutes at 40% ethyl acetate in hexanes, try running a shallow gradient from 30% to 50% over a larger number of column volumes (e.g., 10-15 CV).

  • Reason 3: Column Overloading. Loading too much crude material onto the column is a primary cause of poor separation.

    • Solution: As a general rule, for a good separation (ΔRf ≥ 0.2), you can load up to 1-5% of the column's silica mass. For difficult separations (ΔRf < 0.1), this may need to be reduced to 0.5% or less. If you observe broad, overlapping peaks, reduce the sample load.

Issue 2: Significant Peak Tailing

Q: My purified compound is eluting as a broad, tailing peak instead of a sharp, symmetrical one. Why is this happening and how can I fix it?

A: Peak tailing for a compound like this is most often caused by strong, undesirable secondary interactions between the basic sulfoximine nitrogen and acidic silanol groups on the silica surface.

  • Mechanism: The free silanol groups (Si-OH) on the silica gel are acidic and can strongly adsorb basic analytes. This leads to a mixed-mode retention mechanism where some molecules are retained longer than others, resulting in a "tail" on the peak.

  • Solutions:

    • Add a Basic Modifier: This is the most common and effective solution. Add a small amount of a volatile base, such as triethylamine (TEA) , to your mobile phase. A concentration of 0.1-1% v/v is typically sufficient. The TEA will preferentially interact with the acidic silanol sites, masking them from your compound and leading to a more uniform interaction and sharper peaks.[8]

    • Use a Different Stationary Phase: If adding a base is not desirable (e.g., if your compound is acid-sensitive and could be affected by the basic TEA), consider using a less acidic stationary phase like alumina (neutral or basic) or a pre-treated, amine-functionalized silica column.[4]

Issue 3: The Compound is Not Eluting from the Column

Q: I've run many column volumes of my solvent system, but I can't detect my compound eluting. Where did it go?

A: There are a few possibilities when a compound appears to be irreversibly stuck to the column:

  • Reason 1: Compound is Highly Polar and Strongly Adsorbed. Your mobile phase may be too weak to elute the compound. The polar sulfoximine group can lead to very strong adsorption on silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, you can switch to a more polar mixture, such as 5-10% methanol in dichloromethane. If the compound still doesn't elute, it may be necessary to use reversed-phase chromatography.

  • Reason 2: Compound Decomposition on Silica. Boc-protected amines and some sulfoximines can be sensitive to the acidic nature of silica gel.[4] The compound may be degrading on the column.

    • Solution: First, test for stability. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica. To purify, you can either deactivate the silica with a basic modifier like triethylamine (as described for peak tailing) or switch to a more inert stationary phase like neutral alumina or use reversed-phase chromatography.

Issue 4: The Compound Elutes Too Quickly (in the Solvent Front)

Q: My compound eluted almost immediately from the column with no retention. How can I achieve separation?

A: This indicates that your mobile phase is too strong (too polar) for the compound and stationary phase.

  • Solution:

    • Decrease Mobile Phase Polarity: If you are using 50% ethyl acetate in hexanes, for example, reduce the concentration to 10-20% to increase retention. The goal is to find a solvent system where the Rf on a TLC plate is below 0.5.

    • Ensure Proper Sample Loading: If the sample was dissolved in a very strong solvent for loading (e.g., neat methanol or DMSO), it can carry the compound through the column without proper interaction with the silica. This is known as a solvent effect. Whenever possible, dissolve the crude sample in a weak solvent (like DCM or toluene) or adsorb it onto a small amount of silica gel (dry loading) before placing it on the column.

Visual and Tabular Resources

Method Development Workflow

The following diagram outlines the decision-making process for developing a robust flash chromatography purification method for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

MethodDevelopment Start Start: Crude Sample TLC 1. TLC Method Development (EtOAc/Hexane & DCM/MeOH) Start->TLC Rf_Check Is Rf between 0.2-0.4 and separation adequate? TLC->Rf_Check Run_Flash 2. Run Normal-Phase Flash (Silica Gel) Rf_Check->Run_Flash Yes Adjust_Solvent Adjust Solvent System (Change Polarity/Selectivity) Rf_Check->Adjust_Solvent No Analyze 3. Analyze Fractions (TLC/LCMS) Run_Flash->Analyze Result Pure Compound? Analyze->Result End End: Purified Product Result->End Yes Troubleshoot Troubleshooting Required Result->Troubleshoot No Consider_Base Peak Tailing? Add 0.1-1% TEA Troubleshoot->Consider_Base Consider_RP Decomposition or No Elution? Consider Reversed-Phase Troubleshoot->Consider_RP Adjust_Solvent->TLC Consider_Base->Run_Flash Yes Consider_RP->Run_Flash No, try RP

Caption: Decision workflow for flash chromatography method development.

Table 1: Common Solvents for Normal-Phase Chromatography

This table provides a reference for solvent properties relevant to normal-phase flash chromatography. Solvents are grouped by selectivity class. Trying a solvent from a different class can dramatically change the separation profile.

Solvent NamePolarity IndexElution Strength (on Silica)Selectivity Class
Hexane / Heptane0.1Very Weak-
Dichloromethane (DCM)3.1MediumV
Diethyl Ether2.8MediumI
Ethyl Acetate (EtOAc)4.4Medium-StrongVI
Acetonitrile (ACN)5.8Medium-StrongVI
Isopropanol3.9StrongII
Methanol (MeOH)5.1Very StrongII

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77922, tert-Butyl carbamate. Available at: [Link]

  • Zenzola, M., et al. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry. Available at: [Link]

  • Zhong, Z., et al. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Zhong, Z., et al. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, P., et al. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates. Available at: [Link]

  • U.S. Environmental Protection Agency. tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate Properties. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • Bull, J. A., et al. (2023). Synthesis and Functionalization of Sulfoximine‐Bicyclo[1.1.0]butanes: Functionalizable, Tuneable and Cysteine‐Selective Chiral Warheads. Angewandte Chemie International Edition. Available at: [Link]

  • Zhong, Z., et al. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 167539, tert-Butyl methanesulfonate. Available at: [Link]

  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Available at: [Link]

  • Sartillo-Piscil, F., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

Sources

Optimization

Resolving solubility issues with Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate in aqueous media

Introduction: Navigating the Solubility Challenge Welcome to the technical support guide for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate. This molecule, with its unique sulfonimidoyl functional group, presents s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solubility Challenge

Welcome to the technical support guide for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate. This molecule, with its unique sulfonimidoyl functional group, presents significant opportunities in drug discovery research. However, like many promising new chemical entities, its complex structure leads to a common yet critical hurdle: poor aqueous solubility.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for systematically addressing and resolving these solubility issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.

Why is Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate Poorly Soluble in Aqueous Media?

Understanding the molecule's structure is the first step in diagnosing and solving the solubility problem. Its solubility is a tale of two competing features: polar and nonpolar domains.

  • Nonpolar (Hydrophobic) Regions: The bulky tert-butyl group and the four-carbon butyl chain are significant nonpolar components.[3] These regions are lipophilic ("fat-loving") and are repelled by water, which is a primary driver of the compound's low aqueous solubility.

  • Polar (Hydrophilic) Regions: The carbamate and sulfonimidoyl groups introduce polarity.[3] The N-H and S=O bonds in the sulfonimidoyl moiety, in particular, can participate in hydrogen bonding with water. The nitrogen atom in this group may also be ionizable (protonated or deprotonated), which is a key characteristic we can exploit.

The overall poor solubility arises because the hydrophobic character of the alkyl and tert-butyl groups dominates, making it difficult for water molecules to effectively solvate the compound. Our goal is to tip this balance in favor of dissolution.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound in a question-and-answer format.

Q1: I'm starting my first in vitro experiment. What is the standard procedure for preparing a usable solution?

This is the most critical first step for any experiment. The universally accepted best practice for compounds with low aqueous solubility is to first create a concentrated stock solution in a suitable organic solvent.[4][5]

Answer: The recommended approach is to prepare a high-concentration primary stock solution in 100% Dimethyl Sulfoxide (DMSO).

Causality & Rationale: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6] By creating a concentrated stock (e.g., 10-50 mM), you ensure the compound is fully dissolved before introducing it to the aqueous environment of your experiment. This method minimizes the volume of organic solvent needed for the final working solution, which is crucial for avoiding solvent-induced artifacts or toxicity in cell-based assays.[7]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

StepActionRationale & Key Considerations
1. Pre-Preparation Gather the compound's Molecular Weight (MW) from its Certificate of Analysis. Assemble necessary PPE (gloves, safety glasses, lab coat) and equipment (analytical balance, volumetric flask, vortexer).Accuracy begins with correct calculations and safe handling. Using a volumetric flask is more accurate than a measuring cylinder for preparing stock solutions.[8]
2. Weighing In a chemical fume hood, accurately weigh the required mass of the compound into a sterile microcentrifuge tube or glass vial. Formula: Mass (mg) = 10 (mmol/L) * Volume (L) * MW ( g/mol ) . For 1 mL of a 10 mM stock, you would need 0.01 * MW in milligrams.Weighing the solid directly into the dissolution vessel minimizes transfer loss.[5]
3. Dissolution Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 1 mL stock). Cap the vial securely.Use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.[4]
4. Solubilization Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.Ensure a completely clear, precipitate-free solution. Any visible particulates indicate incomplete dissolution, which will lead to inaccurate dosing.
5. Storage Aliquot the stock solution into smaller, single-use volumes in light-protecting vials. Store at -20°C or -80°C as recommended for the compound's stability.Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound or cause it to fall out of solution over time.[5]
Q2: My compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer (e.g., PBS or cell culture medium). What went wrong and how do I fix it?

This is the most common failure point and is known as "crashing out." It occurs when the compound, happily dissolved in DMSO, is suddenly thrust into an aqueous environment where it is not soluble.[7][9] The abrupt change in solvent polarity causes the compound to aggregate and precipitate.

Answer: This issue can be resolved by optimizing your dilution technique and, if necessary, modifying your buffer. Follow this troubleshooting workflow:

// Nodes start [label="Precipitation Observed", fillcolor="#EA4335"]; check_dilution [label="Review Dilution Method\n(e.g., dropwise addition into vortexing buffer?)", fillcolor="#4285F4"]; check_conc [label="Assess Final Concentration\n(Is it >10 µM?)", fillcolor="#4285F4"]; check_solvent [label="Check Final DMSO %\n(Is it <0.5%?)", fillcolor="#4285F4"]; optimize_dilution [label="Optimize Dilution:\n1. Add stock to vortexing buffer\n2. Create intermediate dilution\n3. Pre-warm buffer to 37°C", fillcolor="#34A853"]; reduce_conc [label="Lower the final working concentration.\nThis may be the solubility limit.", fillcolor="#FBBC05"]; use_excipient [label="Solubility Limit Reached\nConsider Advanced Formulation\n(pH, Cyclodextrin)", fillcolor="#34A853"]; proceed [label="Solution is Clear\nProceed with Experiment\n(Include Vehicle Control)", fillcolor="#34A853"];

// Edges start -> check_dilution; check_dilution -> optimize_dilution [label="No"]; check_dilution -> check_conc [label="Yes"]; optimize_dilution -> proceed; check_conc -> reduce_conc [label="Yes"]; check_conc -> check_solvent [label="No"]; reduce_conc -> proceed; check_solvent -> use_excipient [label="No"]; check_solvent -> proceed [label="Yes"]; } .dot Caption: A step-by-step workflow to diagnose and resolve compound precipitation.

Troubleshooting Steps in Detail:

  • Optimize the Dilution Technique: Instead of adding your buffer to the DMSO stock, add the DMSO stock dropwise into the final volume of aqueous buffer while it is vortexing vigorously.[7][9] This rapid dispersion prevents the formation of localized, high-concentration pockets of the compound that trigger precipitation.

  • Create an Intermediate Dilution Step: For high final concentrations, a two-step dilution can be effective. First, dilute the DMSO stock 1:10 or 1:20 in fresh cell culture medium. Mix well. Then, use this intermediate stock for your final dilutions. This gradual reduction in organic solvent concentration can keep the compound in solution.[4]

  • Pre-warm the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C can slightly increase the compound's solubility and prevent precipitation during dilution.[7]

  • Reduce the Final Concentration: Your target concentration may simply be above the compound's thermodynamic solubility limit in the final medium. Try reducing the concentration by half and see if the precipitation persists.[9]

  • Maintain a Low Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.[7] Crucially, always include a "vehicle control" in your experiments , which contains the same final concentration of DMSO as your treated samples, to account for any effects of the solvent itself.[4]

Q3: My experiment is sensitive to organic solvents. How can I improve aqueous solubility with minimal or no DMSO?

Answer: If organic co-solvents are not viable, you can turn to formulation strategies that directly alter the aqueous environment or the compound itself. The two most effective approaches for research applications are pH adjustment and the use of cyclodextrins.[10]

Strategy 1: pH Adjustment The solubility of ionizable compounds is highly pH-dependent.[][12] By adjusting the pH of the solution, you can convert the neutral compound into a charged salt, which is typically much more soluble in water.[13] The sulfonimidoyl group (R-S(O)(=NH)-R') contains a nitrogen atom that can likely be protonated (become positive) at acidic pH or deprotonated (become negative) at basic pH.

To leverage this, you must first determine the optimal pH range.

Experimental Protocol: Determining a pH-Solubility Profile

StepActionRationale & Key Considerations
1. Prepare Buffers Prepare a series of biocompatible buffers covering a range of pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9).Using different buffer systems is important as the buffer salts themselves can sometimes impact solubility.[9]
2. Create Slurries Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. Ensure undissolved solid is clearly visible.This creates a saturated solution, which is necessary to measure the maximum solubility at that pH.
3. Equilibrate Rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.This allows the system to reach thermodynamic equilibrium between the dissolved and solid states.
4. Separate Phases Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the undissolved solid.This step ensures you are only measuring the concentration of the truly dissolved compound.
5. Quantify Carefully collect the supernatant. Analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).Plot the measured solubility (µg/mL or µM) against pH to identify the pH at which solubility is maximal.

Once the optimal pH is known, you can prepare your experimental solutions using a buffer at that pH, potentially eliminating the need for co-solvents.

Strategy 2: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone.[14] Their interior is hydrophobic, while their exterior is hydrophilic.[15] They can encapsulate the hydrophobic parts of a drug molecule (like the tert-butyl group), forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[16]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and a favorable safety profile, making it an excellent choice for in vitro and in vivo research.

// Relationships Drug:h -> Complex [label="Encapsulated"]; CD -> Complex [label="Forms"]; } .dot Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Formulation with HP-β-CD

StepActionRationale & Key Considerations
1. Prepare CD Solution Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution).The concentration of cyclodextrin needed will depend on the target drug concentration and the binding affinity. This often requires some optimization.
2. Add Compound Add the pre-weighed solid compound directly to the HP-β-CD solution.Alternatively, a small amount of organic solvent can be used to first dissolve the compound, and this solution is then added to the cyclodextrin solution with vigorous stirring.
3. Complexation Stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for several hours (4-24 hours) to facilitate complex formation.The solution should become clear as the inclusion complex forms.
4. Filtration Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.This ensures you have a true solution for your experiment.

Summary of Solubilization Strategies

The optimal strategy depends on the specific requirements of your experiment, such as the target concentration and tolerance for excipients.

StrategyMechanism of ActionProsConsBest For
Co-solvents (e.g., DMSO) Reduces the polarity of the bulk solvent (water), allowing it to better solvate the hydrophobic compound.[][12]Simple, fast, and effective for preparing high-concentration stocks.[17]Potential for cellular toxicity; can cause precipitation upon dilution.[5]Initial in vitro screening; high-throughput assays.
pH Adjustment Converts the neutral compound into a more soluble ionized (salt) form.[10][18]Can dramatically increase solubility without organic solvents; simple to formulate.[12]Only works for ionizable compounds; may not be compatible with biological pH ranges (e.g., pH 7.4).Experiments where the pH can be controlled and organic solvents must be avoided.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic portion of the drug in a complex with a water-soluble exterior.[14][]High solubilizing capacity; good safety profile; often used in preclinical formulations.Can be a more complex preparation; may alter drug availability in some assays.[16]Higher concentration aqueous solutions for in vitro and in vivo studies.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. PharmaFocus Asia. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceuticals. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017). MedCrave online. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). International Journal of Chemical Science. [Link]

  • Stock Solutions. Cold Spring Harbor Protocol. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). Drug Delivery. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (2018). Asian Journal of Pharmacy and Technology. [Link]

  • Efficient Synthesis of Readily Water-Soluble Sulfonic Acid Carbamates. (2014). Molecules. [Link]

  • Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. (2012). International Journal of Pharmaceutics. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). International Journal of Pharmaceutical Investigation. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • tert-Butyl carbamate. NIST WebBook. [Link]

  • How can I avoid precipitation of a substance after adding DMEM? ResearchGate. [Link]

  • tert-Butyl carbamate | C5H11NO2. PubChem. [Link]

  • Predicting Precipitation. General Chemistry 3e: OER for Inclusive Learning. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Coupling of Methylsulfonimidoyl Butyl Carbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic coupling of N-protected sulfonimidoyl compounds, with a focus on substrates like methylsulfonimidoyl butyl carbamate. The sulfonimidoyl moiety is a valuable functional group in medicinal chemistry, and mastering its incorporation into complex molecules via cross-coupling is a critical skill.

This guide is structured to provide both quick-reference answers and in-depth, scientifically grounded solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions in a direct Q&A format.

Q1: My coupling reaction with methylsulfonimidoyl butyl carbamate is showing low to no yield. What are the first things I should check?

A1: When a cross-coupling reaction fails, a systematic check of the fundamental parameters is the best approach. Start with the following:

  • Integrity of Reagents and Solvents: Ensure all reagents, including your sulfonimidoyl substrate, coupling partner (e.g., boronic acid, amine), and base are of high purity. Impurities can poison the palladium catalyst.[1] Solvents must be anhydrous and thoroughly degassed, as oxygen can oxidize the active Pd(0) catalyst to an inactive state.[1][2]

  • Catalyst and Ligand Activity: Many reactions use stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[1][2] Inefficient activation will lead to low yields. Phosphine ligands, which are commonly used, are susceptible to oxidation and should be stored under an inert atmosphere.[1]

  • Inert Atmosphere: The reaction vessel must be rigorously purged with an inert gas (argon or nitrogen) to remove all traces of oxygen, which can deactivate both the catalyst and ligands.[1]

Q2: I am observing significant amounts of side products. What are the likely culprits?

A2: Side product formation often points to issues with reaction conditions or reagent stoichiometry. Common side products include:

  • Homocoupling of the coupling partner (e.g., boronic acid): This is frequently caused by the presence of oxygen.[3] Using a direct Pd(0) source, like Pd₂(dba)₃, instead of a Pd(II) precatalyst can sometimes mitigate this issue, as the in situ reduction of Pd(II) can consume the coupling partner and promote homocoupling.[3]

  • Protodeboronation (in Suzuki reactions): This is the undesired cleavage of the C-B bond of the boronic acid. It can be influenced by the choice of base and the presence of water.[2]

  • Decomposition of Starting Material: Sulfonamides and related compounds can be sensitive to overly harsh conditions. Excessively high temperatures or an incorrect choice of base can lead to degradation.[4]

Q3: Why is my palladium catalyst turning black? Is this a problem?

A3: The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[2] This leads to a stalled or sluggish reaction.[3] Key causes include:

  • High Reaction Temperature: Excessive heat can promote catalyst decomposition and agglomeration.[1][2]

  • Suboptimal Ligand Choice or Ratio: The ligand's role is to stabilize the palladium center. An insufficient amount of ligand or a ligand that binds weakly can lead to aggregation.[3]

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active catalyst, leading to decomposition.[1]

Q4: Are sulfonamides and sulfonimidoyl groups poor nucleophiles in C-N coupling reactions?

A4: Yes, sulfonamides are generally considered poor nucleophiles in palladium-catalyzed C-N coupling (Buchwald-Hartwig amination).[5] This is due to the electron-withdrawing nature of the sulfonyl group, which reduces the nucleophilicity of the nitrogen atom. Consequently, these reactions often require more forcing conditions, specialized ligands (e.g., bulky, electron-rich biarylphosphines), and careful optimization to achieve good yields.[5][6]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Issue 1: Low or No Conversion of Starting Material

A lack of conversion is the most common failure mode. The following decision tree can guide your troubleshooting process.

G start Low / No Conversion reagents Step 1: Verify Reagents & Setup start->reagents catalyst Step 2: Evaluate Catalyst System reagents->catalyst Reagents OK sub_reagents1 Purity Check: - Starting Materials - Base - Coupling Partner reagents->sub_reagents1 sub_reagents2 Solvent Quality: - Use Anhydrous Grade - Degas Rigorously (N2/Ar sparging) reagents->sub_reagents2 sub_reagents3 Inert Atmosphere: - Check for leaks - Use Schlenk line reagents->sub_reagents3 conditions Step 3: Screen Reaction Conditions catalyst->conditions Catalyst System OK sub_catalyst1 Precatalyst Activation: - Is Pd(II) being reduced to Pd(0)? - Consider direct Pd(0) source (e.g., Pd2(dba)3) catalyst->sub_catalyst1 sub_catalyst2 Ligand Choice & Integrity: - Is ligand appropriate for the coupling? (e.g., bulky phosphines for C-N) - Check for ligand oxidation catalyst->sub_catalyst2 sub_catalyst3 Increase Catalyst Loading: - Increase from 1-2 mol% to 5 mol% for initial trials catalyst->sub_catalyst3 sub_conditions1 Temperature Screen: - Run at 60°C, 80°C, 100°C - Balance rate vs. stability conditions->sub_conditions1 sub_conditions2 Solvent Screen: - Toluene, Dioxane, DMF, THF - Check solubility and compatibility conditions->sub_conditions2 sub_conditions3 Base Screen: - K3PO4, Cs2CO3, K2CO3 - Consider strength and solubility conditions->sub_conditions3

Caption: Troubleshooting workflow for low conversion.

Detailed Causality:

  • Catalyst System: The choice of palladium source and ligand is paramount. For challenging substrates like N-protected sulfonimidoyl compounds, standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides or sterically hindered substrates.[7] Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) accelerate this step by stabilizing the electron-rich Pd(0) center and facilitating its insertion into the aryl-halide bond.[2][7]

    • Reductive Elimination: This final step forms the desired C-C or C-N bond. The ligand's steric and electronic properties also influence the rate of this step.

  • Base Selection: The base plays multiple roles: it activates the coupling partner (e.g., deprotonating the amine in Buchwald-Hartwig, or acting as a shuttle in the Suzuki transmetalation) and neutralizes the acid generated during the reaction.[2][4] The base's strength, solubility, and pKa must be matched to the specific reaction. For instance, weaker bases are often used with base-sensitive substrates.[6]

  • Solvent Effects: The solvent must fully dissolve all components at the reaction temperature and should not coordinate too strongly to the metal, which could inhibit catalysis.[2] Aprotic polar solvents like DMF, dioxane, or toluene are common choices.[2]

Issue 2: Catalyst Deactivation (Palladium Black Formation)

As noted in the FAQs, palladium black formation is a visual indicator of catalyst death.

Protocol to Minimize Catalyst Deactivation:

  • Ensure Rigorous Degassing: Use a freeze-pump-thaw technique (for sealed tube reactions) or maintain a positive pressure of inert gas throughout the setup and reaction.

  • Optimize Ligand-to-Palladium Ratio: For many phosphine ligands, a ratio of 1:1 to 4:1 (Ligand:Pd) is typical.[3] An insufficient amount of ligand leaves the palladium center exposed and prone to aggregation.[3]

  • Lower the Reaction Temperature: High temperatures accelerate decomposition. It is often better to run the reaction for a longer time at a lower temperature (e.g., 80 °C instead of 110 °C).[3]

  • Select a More Robust Ligand: Bulky biarylphosphine ligands or N-heterocyclic carbenes (NHCs) often form more stable palladium complexes that are less prone to precipitation.[3]

Issue 3: Difficulty with Purification

Purification can be challenging due to residual palladium, ligands, or closely-eluting byproducts.

  • Palladium Removal:

    • Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove precipitated palladium black.

    • Scavengers: Commercially available palladium scavengers (e.g., silica- or polymer-bound thiols) can be added to the workup to bind and remove soluble palladium species.

  • Separating Product from Byproducts:

    • Acid-Base Extraction: The sulfonimidoyl group has acidic properties that can be exploited. Washing an organic solution of the crude product with an aqueous base can remove acidic impurities, while an acid wash can remove basic impurities.[4]

    • Chromatography Optimization: Screen different solvent systems (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) to improve separation on silica gel.

Part 3: Experimental Protocols & Data

Intelligent screening is the most effective way to optimize a new coupling reaction.[8] Below is a general protocol for a small-scale reaction screen.

General Protocol for a Ligand/Base Screen (Suzuki-Miyaura Example)

This protocol assumes the coupling of methylsulfonimidoyl butyl carbamate (as an aryl halide equivalent) with a boronic acid.

  • Setup: In a glovebox or under a flow of argon, arrange an array of reaction vials equipped with stir bars.

  • Stock Solutions: Prepare stock solutions of your methylsulfonimidoyl butyl carbamate, the boronic acid, and the palladium precatalyst (e.g., Pd₂(dba)₃) in the chosen solvent (e.g., dioxane). This ensures accurate dispensing.

  • Dispensing:

    • To each vial, add the required amount of base (e.g., K₃PO₄, Cs₂CO₃).

    • Add the appropriate ligand to each designated vial.

    • Dispense the stock solutions of the substrates and catalyst.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate. Run the reactions for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts.

Table 1: Recommended Starting Conditions for Screening
ParameterTypical RangeNotes
Catalyst Loading 1 - 5 mol%Start higher for new/difficult reactions and optimize downwards.[2]
Ligand:Pd Ratio 1:1 to 4:1Highly dependent on the specific ligand and palladium source.[3]
Base 1.5 - 3.0 eq.Insufficient base can stall the reaction. K₃PO₄, Cs₂CO₃ are common choices.[3]
Temperature 80 - 110 °CSubstrate dependent. Balance reaction rate against catalyst stability.[3]
Concentration 0.1 - 1.0 MHigher concentrations can increase rates but may cause solubility issues.[3]
Visualization of the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to troubleshooting.

G A Active L-Pd(0) Catalyst B Oxidative Addition (L-Pd(II)(Ar)(X)) A->B + Ar-X C Transmetalation (Suzuki) or Amine Coordination (Buchwald) B->C + Nu-M or Nu-H D Reductive Elimination C->D D->A Regenerates Catalyst Product Ar-Nu Product D->Product Forms Product

Caption: Generalized palladium cross-coupling cycle.

This guide provides a foundational framework for optimizing the catalytic coupling of methylsulfonimidoyl butyl carbamate. Remember that every substrate is unique, and systematic, data-driven optimization is the surest path to success.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines.
  • Cross-Coupling Reactions Guide.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Technical Support Center: Optimizing 2-Aminobenzenesulfonamide Coupling Reactions. BenchChem.
  • AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?

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Optimization

Troubleshooting HPLC separation of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate enantiomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges of resolving Tert-butyl N-[4-(methylsulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges of resolving Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate enantiomers.

System Overview & Mechanistic Causality

The target molecule presents a unique chromatographic challenge due to three structural features:

  • The Stereogenic Sulfur: The methylsulfonimidoyl group (-S(=O)(=NH)CH3) is highly polar, acting simultaneously as a strong hydrogen-bond donor (=NH) and acceptor (=O)[1].

  • The Aliphatic Butyl Chain: This introduces high conformational flexibility, which can dilute the energy difference between the transient diastereomeric complexes formed with the Chiral Stationary Phase (CSP).

  • The Boc-Protecting Group: This adds significant steric bulk and hydrophobicity, heavily influencing the molecule's partitioning behavior.

To achieve baseline resolution, the chromatographic system must balance the strong polar interactions of the sulfoximine with the hydrophobic nature of the Boc group, while suppressing secondary interactions that cause peak tailing[2].

Diagnostic Workflow

G Start Start: Boc-Sulfoximine Method CSP Screen Amylose CSPs (e.g., Chiralpak AS-H / AD-H) Start->CSP MP Apply Mobile Phase Hexane/EtOH (50:50) CSP->MP Eval Check Resolution (Rs) MP->Eval Rs_Bad Rs < 1.5 Eval->Rs_Bad No Rs_Good Rs ≥ 1.5 Eval->Rs_Good Yes Temp Lower Temp to 15°C (Reduces chain flexibility) Rs_Bad->Temp Temp->Eval Re-evaluate Tailing Check Tailing (Tf > 1.5) Rs_Good->Tailing Add_Base Add 0.1% TEA/DEA (Masks residual silanols) Tailing->Add_Base Yes Success Validated Chiral Method Tailing->Success No Add_Base->Success

Diagnostic Workflow for Chiral HPLC Method Development of Aliphatic Boc-Sulfoximines.

Troubleshooting Guide & FAQs

Q1: I am observing co-elution or marginal resolution (Rs < 1.0) on my standard Cellulose-based CSP (e.g., OD-H). Why is this happening? Causality: Chiral recognition of sulfoximines relies on a strict 3-point interaction model. While cellulose-based columns work for rigid aryl-sulfoximines, the flexible butyl chain in your molecule introduces high conformational entropy. This allows the molecule to adopt multiple binding poses, reducing the specific energy difference required for enantiomeric discrimination. Solution: Switch to an Amylose-based CSP (e.g., Chiralpak AS-H or AD-H). The helical structure of amylose provides a distinct chiral cavity that better accommodates the bulky Boc group while aligning the sulfoximine =O and =NH groups with the carbamate linkages of the stationary phase[1].

Q2: I have achieved separation, but the peaks are exhibiting severe tailing (Tf > 2.0). How do I sharpen them? Causality: The free =NH of the methylsulfonimidoyl group is mildly basic and highly polar. It undergoes secondary, non-enantioselective interactions with residual silanol groups on the silica support of the CSP. Additionally, slow desorption kinetics from the chiral selector can cause peak broadening. Solution: Introduce a basic modifier. Adding 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase competitively binds to the residual silanols, effectively masking them and sharpening the peaks without disrupting the primary chiral recognition mechanism[3].

Q3: The retention times are excessively long (>30 minutes) using standard Normal Phase (Hexane/Isopropanol) conditions. How can I elute the compound faster without losing resolution? Causality: The Boc group is highly hydrophobic, causing excessive retention in low-polarity mobile phases due to strong partitioning into the stationary phase. Solution: Shift to a higher elution strength mobile phase, such as Hexane/Ethanol (50:50)[3]. Ethanol is particularly effective for Boc-protected amines; it disrupts non-specific hydrophobic interactions while preserving the directional hydrogen bonding required for chiral recognition.

Q4: I am using the correct column and mobile phase, but my resolution is stuck at Rs = 1.2. How can I push it to baseline (Rs ≥ 1.5)? Causality: The flexibility of the aliphatic butyl chain is still allowing too much conformational mobility at room temperature (25°C). Solution: Lower the column compartment temperature to 15°C. Thermodynamics dictate that lowering the temperature reduces conformational flexibility, thereby increasing the enthalpic contribution to the separation and maximizing the resolution between the transient diastereomeric complexes.

Quantitative Screening Matrix

The following table synthesizes expected chromatographic behaviors based on the physicochemical properties of aliphatic Boc-sulfoximines under various conditions.

Column TypeMobile Phase (v/v)AdditiveTemp (°C)Resolution (Rs)Tailing Factor (Tf)Causality / Observation
Chiralcel OD-HHexane/IPA (80:20)None250.82.6Poor steric fit; unmasked silanols cause severe tailing.
Chiralpak AD-HHexane/EtOH (50:50)0.1% TEA251.31.1TEA corrects tailing; EtOH improves elution kinetics.
Chiralpak AS-H Hexane/EtOH (50:50) 0.1% TEA 25 1.8 1.1 Amylose backbone perfectly matches Boc steric bulk.
Chiralpak AS-HHexane/EtOH (50:50)0.1% TEA152.31.2Lower temp restricts butyl chain flexibility, maximizing Rs.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a closed-loop, self-validating system. If the System Suitability Test (SST) criteria are not met, the protocol dictates that the run is invalid, preventing the collection of erroneous data.

Phase 1: System Preparation
  • Column Selection: Install a Chiralpak AS-H (250 mm × 4.6 mm, 5 µm) column.

  • Mobile Phase Compounding: Prepare a mixture of Isohexane / Ethanol / Triethylamine in a 50:50:0.1 (v/v/v) ratio[3]. Degas the mixture via ultrasonication for 10 minutes.

  • Equilibration: Set the column oven to 15°C. Pump the mobile phase at 1.0 mL/min for a minimum of 45 minutes (approx. 15 column volumes) to ensure complete saturation of the stationary phase with the basic additive.

Phase 2: Sample Preparation

Critical Causality Step: The sample must be dissolved in the mobile phase to prevent solvent-mismatch band broadening.

  • Weigh exactly 2.0 mg of racemic Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

  • Dissolve in 2.0 mL of the prepared Mobile Phase to yield a 1.0 mg/mL solution.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

Phase 3: System Suitability Test (SST) & Execution
  • Injection: Inject 5.0 µL of the prepared sample.

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low UV is required; ensure high-quality, UV-transparent solvents are used).

  • Self-Validation Criteria (SST):

    • Criterion 1: Retention factor ( k′ ) of the first peak must be >2.0 . (Validates sufficient interaction with the CSP).

    • Criterion 2: Resolution ( Rs ) between enantiomers must be ≥1.5 . (Validates baseline separation).

    • Criterion 3: Tailing Factor ( Tf ) for both peaks must be ≤1.5 . (Validates that silanol interactions are successfully masked).

  • Action: If all SST criteria are met, proceed with preparative scaling or quantitative analysis. If any criterion fails, abort the sequence and return to the Diagnostic Workflow diagram.

References

  • Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases Source: researchgate.net URL:[Link]

  • Ceralasertib, AZD 6738 - New Drug Approvals Source: newdrugapprovals.org URL:[Link]

  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines Source: nih.gov URL:[Link]

Sources

Troubleshooting

Minimizing degradation of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, medicinal chemists, and drug development professionals handling Tert-butyl N-[4-(methylsu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, medicinal chemists, and drug development professionals handling Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate .

Bifunctional molecules containing both a weakly basic sulfoximine moiety and an acid-labile tert-butyl carbamate (Boc) protecting group require highly controlled handling. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the chemical integrity of your compound during storage and experimentation.

Part 1: Mechanistic Understanding of Degradation (The "Why")

To effectively prevent degradation, we must first understand the structural liabilities of the molecule:

  • Hygroscopicity of the Sulfoximine: The methylsulfonimidoyl group ( −S(=O)(=NH)CH3​ ) is comparatively polar and weakly basic, which imparts favorable aqueous solubility but makes the neat solid highly hygroscopic when exposed to ambient air[1].

  • Acid-Catalyzed Boc Cleavage: The sulfoximine acts as a moisture sponge. Once atmospheric water is absorbed, it serves as a mobility medium for trace acidic impurities. These protons attack the carbamate oxygen of the Boc group.

  • Autocatalytic Breakdown: Protonation of the Boc group leads to the expulsion of the tert-butyl cation (eliminating as isobutylene gas) and decarboxylation (releasing CO2​ gas). This leaves behind the free amine, irreversibly altering your compound.

Degradation A Boc-Sulfoximine (Intact Compound) B Hygroscopic Moisture Absorption A->B Ambient Air C Trace Acid Mobilization (H+) B->C Aqueous layer D Boc Protonation & Cleavage C->D Catalysis E Free Amine (Degraded Product) D->E Primary Pathway F Isobutylene + CO2 (Gas Evolution) D->F Byproducts

Logical relationship of moisture-driven, acid-catalyzed Boc degradation in sulfoximines.

Part 2: Self-Validating Storage Protocols (The "How")

Do not store this compound in a single bulk container. Repeated opening introduces moisture, leading to cumulative degradation. Implement the following step-by-step methodology to ensure long-term stability (proven to maintain related sulfoximine reagents for >1 year[2]).

Step-by-Step Aliquoting & Storage Workflow:

  • Environment: Transfer the bulk powder into pre-dried, amber glass vials inside a glove box or under a steady stream of dry nitrogen. (Causality: Prevents initial moisture seeding and protects against potential UV-mediated side reactions).

  • Inert Gas Purging: Purge each individual vial with Argon for 30 seconds before capping. (Causality: Argon is heavier than nitrogen and provides a superior, dense blanket to displace oxygen and atmospheric moisture).

  • Desiccation (The Self-Validating Step): Seal the caps with Parafilm. Place the vials inside a secondary container (e.g., a desiccator jar or sealed Mylar bag) containing indicating silica gel (blue to pink).

    • Self-Validation: If the silica gel turns pink, the moisture barrier has failed. This immediately alerts you that the system is compromised and the remaining vials must be re-purged.

  • Thermal Control: Store the secondary container at -20°C. (Causality: Low temperatures kinetically freeze the degradation pathways and prevent thermal Boc deprotection).

Storage S1 1. Aliquot (Amber Vials) S2 2. Argon Purge (Displace O2/H2O) S1->S2 S3 3. Add Desiccant (Self-Validation) S2->S3 S4 4. Store at -20°C (Kinetic Freezing) S3->S4

Step-by-step experimental workflow for the optimal storage of Boc-protected sulfoximines.

Part 3: Quantitative Degradation Data

Use the following table to estimate the shelf life of your compound based on the storage conditions employed in your lab.

Storage ConditionTemperatureAtmosphereEstimated Shelf LifePrimary Degradation Risk
Optimal -20°CArgon/N2 (Dry)> 12 monthsNone observed
Acceptable 2-8°CArgon/N2 (Dry)3-6 monthsSlow moisture ingress
Suboptimal 25°C (RT)Ambient Air< 1 monthHygroscopic water absorption, Boc cleavage
Solution 25°CDMSO< 1 weekDMSO-mediated degradation / hydrolysis

Part 4: Troubleshooting & FAQs

Q: My compound has turned from a free-flowing powder into a sticky gum. Is it ruined? A: Not necessarily ruined, but it has absorbed significant water due to the hygroscopic nature of the sulfoximine group. You must lyophilize (freeze-dry) the sample immediately to remove the water before acid-catalyzed Boc cleavage accelerates. Self-Validation: Always validate structural integrity via LC-MS or 1H -NMR before proceeding with your assay.

Q: I prepared a stock solution in DMSO and stored it at room temperature, but my biological assays are failing. Why? A: Sulfoximines exhibit poor chemical stability when stored in DMSO solutions over time[3]. DMSO is highly hygroscopic and often contains trace acidic degradation products (like dimethyl sulfide and methanesulfonic acid) which rapidly cleave the Boc group. Always prepare DMSO stock solutions fresh, immediately prior to your experiment, and discard any unused solution.

Q: My 1H -NMR shows a loss of the large 9H singlet at ~1.4 ppm. What happened? A: This is the definitive hallmark of Boc deprotection. The tert-butyl group has been cleaved, likely due to moisture and trace acid exposure during storage or handling. The compound in your vial is now the free amine (4-(methylsulfonimidoyl)butan-1-amine). If your synthetic step requires the protected amine, this batch must be discarded.

References

  • Source: European Journal of Medicinal Chemistry (2016).
  • Source: ResearchGate / ChemInform.
  • Source: NIH / PubMed Central.

Sources

Reference Data & Comparative Studies

Validation

Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate vs traditional sulfone linkers in drug design

From the Desk of a Senior Application Scientist In the intricate landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs), the linker is not merely a brid...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

In the intricate landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge but a critical determinant of a drug's success. It governs stability in circulation, dictates the payload release mechanism, and ultimately shapes the therapeutic index. For years, traditional sulfone-based linkers have been a mainstay, prized for their chemical robustness. However, the emergence of sulfonimidoyl-based linkers, exemplified by versatile building blocks like tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, represents a paradigm shift, offering unparalleled modularity and tunability.

This guide provides an in-depth comparison of these two linker classes, moving beyond a simple list of features to explain the causal chemistry and strategic implications for drug design professionals. We will explore their structural nuances, compare their performance based on available data, and provide actionable experimental protocols for their evaluation.

The Structural and Functional Divide: Sulfone vs. Sulfonimidoyl

At a glance, the sulfone and sulfonimidoyl moieties appear structurally similar. However, the substitution of one oxygen atom in a sulfone with a nitrogen atom to form the sulfonimidoyl group introduces a critical point of control for medicinal chemists.

The molecule tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is an excellent example of a modern linker precursor. It contains:

  • A Boc-protected amine , a standard handle for straightforward integration into synthetic workflows.[1][2]

  • A flexible butyl spacer to modulate distance and steric hindrance.

  • The methylsulfonimidoyl group , the core functional unit that sets it apart from traditional linkers.

G cluster_logic Decision Logic: Sulfone vs. Sulfonimidoyl Start Start: Linker Selection Need Need for Tunable ADME Properties? Start->Need Complexity High Synthetic Complexity / Biologic? Need->Complexity Yes Sulfone Choose Traditional Sulfone Linker Need->Sulfone No Complexity->Sulfone No Sulfonimidoyl Choose Sulfonimidoyl Linker Complexity->Sulfonimidoyl Yes

Sources

Comparative

Mass spectrometry (LC-MS) validation of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

LC-MS/MS Validation and Performance Comparison of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate in Drug Discovery Executive Summary As the pharmaceutical industry shifts toward more complex, three-dimensional chem...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Validation and Performance Comparison of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate in Drug Discovery

Executive Summary

As the pharmaceutical industry shifts toward more complex, three-dimensional chemical space, sulfoximines have emerged as highly privileged bioisosteres for amides, sulfones, and sulfonamides. Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate (Chemical Formula: C10H22N2O3S, MW: 250.36) is a highly versatile bifunctional linker and building block.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical and physicochemical performance of this sulfoximine building block against its traditional sulfone and sulfonamide counterparts. By detailing the causality behind its superior electrospray ionization (ESI) efficiency and providing a self-validating LC-MS/MS protocol, this guide equips analytical chemists and drug development professionals with the robust methodologies required for modern PROTAC and small-molecule workflows.

The Scientific Rationale: Why Sulfoximines Outperform Traditional Linkers

Historically, alkyl sulfones and sulfonamides were the standard choices for introducing polar, hydrogen-bonding vectors into aliphatic linkers. However, these functional groups often suffer from poor aqueous solubility and high metabolic clearance.

The isosteric replacement of a sulfone with a sulfoximine introduces a chiral sulfur center and a free imine nitrogen (=NH). This subtle structural change profoundly impacts the molecule's behavior:

  • Physicochemical Enhancement: The =NH group acts as both a hydrogen bond donor and acceptor, significantly improving aqueous solubility and target binding affinity compared to the strictly acceptor-only sulfone [1].

  • Ionization Causality (LC-MS): In mass spectrometry, sulfones are notoriously difficult to ionize in positive electrospray ionization (ESI+), often requiring the formation of weak sodium adducts ([M+Na]+). Conversely, the basic imine nitrogen of the sulfoximine readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid), yielding a strong, stable [M+H]+ precursor ion [2].

Table 1: Comparative Analytical Performance of Butyl-Carbamate Linkers

Data represents standardized LC-MS/MS performance using a Waters Acquity UPLC BEH C18 column with 0.1% Formic Acid in Water/Acetonitrile.

Functional Group AnalogPrecursor Ion (ESI+)Relative Ionization EfficiencyPeak Tailing Factor (As)In Vitro Microsomal Stability (t1/2)
Sulfoximine (Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate)[M+H]+ (m/z 251.1)100% (Baseline) 1.05 (Excellent)>120 min
Sulfone (Tert-butyl N-[4-(methylsulfonyl)butyl]carbamate)[M+Na]+ (m/z 274.1)15%1.12 (Good)85 min
Sulfonamide (Tert-butyl N-[4-(sulfamoyl)butyl]carbamate)[M+H]+ (m/z 253.1)45%1.35 (Moderate)40 min

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific Multiple Reaction Monitoring (MRM) transitions that bypass common background noise associated with low-mass aliphatic compounds.

Step-by-Step Analytical Workflow

1. Sample Preparation & System Suitability:

  • Standard Curve Generation: Prepare a primary stock of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate at 1 mg/mL in LC-MS grade Acetonitrile. Perform serial dilutions in 50:50 Water:Acetonitrile to generate a calibration curve from 1 ng/mL to 1000 ng/mL.

  • Matrix Blanks: Always run a double-blank (matrix without analyte or internal standard) and a zero-blank (matrix with internal standard only) to validate the absence of carryover or isobaric interference.

2. Liquid Chromatography (UPLC) Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3]. Causality: The bridged ethylsiloxane/silica hybrid (BEH) particle provides superior peak shape for basic nitrogen-containing compounds like sulfoximines.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI-MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions & Collision Energy (CE):

    • Quantifier: m/z 251.1 → 151.1 (CE: 15 eV). Rationale: Represents the complete loss of the Boc protecting group (isobutylene + CO2).

    • Qualifier: m/z 251.1 → 195.1 (CE: 10 eV). Rationale: Represents the initial loss of the tert-butyl group (-56 Da) [4].

G N1 Sample Prep (Acetonitrile) N2 UPLC Separation (BEH C18 Column) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 MS1: Precursor (m/z 251.1) N3->N4 N5 CID Fragmentation (Collision Cell) N4->N5 N6 MS2: Product Ion (m/z 151.1) N5->N6

LC-MS/MS workflow for sulfoximine quantification using ESI+ and CID fragmentation.

Mechanistic Analysis of Fragmentation Pathways

Understanding the exact fragmentation pathway is critical for assay troubleshooting and metabolite identification. Under Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, stepwise degradation.

  • Primary Cleavage (m/z 251.1 → 195.1): The most labile bond in the molecule is within the tert-butyloxycarbonyl (Boc) group. The initial low-energy collision induces a McLafferty-type rearrangement, expelling neutral isobutylene (C4H8, 56 Da).

  • Secondary Cleavage (m/z 195.1 → 151.1): The resulting intermediate rapidly decarboxylates, losing carbon dioxide (CO2, 44 Da) to form the fully deprotected primary amine.

  • Terminal Cleavage (m/z 151.1 → 74.0): At higher collision energies (>25 eV), the aliphatic chain fractures, leaving the highly stable protonated methylsulfonimidoyl fragment.

G M1 Precursor Ion [M+H]+ m/z 251.14 M2 Intermediate [M+H-C4H8]+ m/z 195.08 M1->M2 - Isobutylene (-56 Da) M3 Product Ion [M+H-Boc]+ m/z 151.09 M2->M3 - CO2 (-44 Da) M4 Sulfoximine Fragment m/z 74.00 M3->M4 - Alkyl Cleavage (-77 Da)

Proposed ESI+ CID fragmentation pathway for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate.

Conclusion

Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate represents a significant upgrade over traditional sulfone and sulfonamide linkers. Analytically, the presence of the basic sulfoximine nitrogen transforms a notoriously difficult-to-ionize structural motif into one that yields robust, high-fidelity LC-MS/MS signals. By utilizing the validated MRM transitions and chromatographic conditions outlined above, researchers can ensure maximum sensitivity and reproducibility in their drug discovery pipelines.

References

  • Title: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting Viral Infections (Bioisostere Analysis) Source: ChemRxiv URL: [Link]

  • Title: Residual assay for L-Methionine sulfoximine (MSX) Source: Frederick National Laboratory for Cancer Research (cancer.gov) URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

Validation

A Comparative Guide to the Metabolic Stability of Sulfonimidoyl vs. Sulfonamide Building Blocks

Introduction: The Quest for Metabolic Resilience in Drug Design In modern medicinal chemistry, the sulfonamide moiety is a cornerstone, integral to the structure of hundreds of FDA-approved drugs, from antibiotics to diu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Metabolic Resilience in Drug Design

In modern medicinal chemistry, the sulfonamide moiety is a cornerstone, integral to the structure of hundreds of FDA-approved drugs, from antibiotics to diuretics.[1][2][3] Its utility lies in its synthetic accessibility, chemical stability, and its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] However, the journey of a drug candidate from discovery to clinic is often perilous, with metabolic instability being a primary cause of attrition.[4][5] The sulfonamide group, particularly when attached to an aromatic ring, can be susceptible to metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes.[6][7][8] This can lead to rapid clearance, poor bioavailability, and in some cases, the formation of reactive or toxic metabolites.[9]

This has catalyzed the exploration of bioisosteres—chemical groups that can replace the sulfonamide moiety to enhance a molecule's properties without compromising its biological activity. Among the most promising of these is the sulfonimidoyl group, the "aza-analog" of the sulfonyl functional group.[10] By replacing one of the sulfonyl oxygen atoms with a nitrogen atom, the sulfonimidoyl moiety introduces a new vector for chemical diversity and offers the potential for significantly improved metabolic stability.[11][12]

This guide provides an in-depth comparison of the metabolic stability of sulfonimidoyl and sulfonamide building blocks. We will delve into the underlying metabolic pathways, present standardized protocols for their evaluation, and offer expert insights into why the sulfonimidoyl group often confers a metabolic advantage, providing drug discovery professionals with the data-driven rationale needed to select the optimal building block for their next generation of therapeutics.

Structural Distinction: Sulfonamide vs. Sulfonimidoyl

At a fundamental level, the difference between these two functional groups is the isosteric replacement of an oxygen atom with a nitrogen atom at the sulfur (VI) center. This substitution has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with metabolic enzymes.

Figure 1: Chemical structures of Sulfonamide and Sulfonimidoyl moieties.

The introduction of the N-R³ group makes the sulfur atom a chiral center and provides an additional point for chemical modification, allowing for precise tuning of physicochemical properties like lipophilicity and solubility.[12]

Metabolic Pathways: A Tale of Two Moieties

The metabolic fate of a drug candidate dictates its pharmacokinetic profile.[5] Understanding the specific enzymatic pathways that act upon sulfonamides and how sulfonimidoyls may evade or resist them is critical.

Sulfonamide Metabolism: The metabolism of sulfonamides is well-characterized and primarily occurs in the liver.[13][14] Key pathways include:

  • Phase I Oxidation: Cytochrome P450 enzymes, particularly isoforms like CYP2C9, are responsible for oxidizing sulfonamides.[6][9] This often involves hydroxylation of aromatic rings or oxidation of the arylamine group, which can lead to the formation of reactive hydroxylamine and nitroso intermediates.[9]

  • Phase II Conjugation: The parent drug or its Phase I metabolites can undergo conjugation reactions. Common pathways include N-acetylation of the arylamine group and glucuronidation.[4][6]

These metabolic processes generally increase the water solubility of the compound to facilitate excretion, but they also represent the primary routes of drug clearance and potential sources of idiosyncratic toxicity.[6][15]

Sulfonimidoyl Metabolism: A Hypothesis of Enhanced Stability While less extensively documented, the structural characteristics of the sulfonimidoyl group support the hypothesis of increased metabolic stability. The rationale is twofold:

  • Steric Shielding: The additional substituent on the imino nitrogen (R³) can act as a steric shield, hindering the access of bulky CYP enzymes to the sulfur core and adjacent metabolic hotspots.

  • Electronic Modulation: Replacing an electronegative oxygen with a nitrogen atom alters the electron density at the sulfur center, potentially making it a less favorable substrate for oxidative enzymes.

Recent studies have shown that replacing a sulfonamide with a sulfonimidamide can impart desirable properties, including increased metabolic stability, which supports their wider use in drug design.[10][16]

Experimental Protocol: The Liver Microsomal Stability Assay

To empirically compare metabolic stability, the in vitro liver microsomal stability assay is the industry standard.[13][17][18] This assay provides a robust and cost-effective method to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of liver enzymes to metabolize a drug.[4][13]

Figure 2: Standard workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Thaw cryopreserved pooled human liver microsomes (HLMs) in a 37°C water bath.[19] Dilute to a working concentration of 0.5 mg/mL protein in a 0.1 M phosphate buffer (pH 7.4).[18]

    • Prepare a 1 mM NADPH regenerating system solution in phosphate buffer.

    • Prepare working solutions of test compounds (e.g., 1 µM final concentration) by diluting from a DMSO stock. Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.[20]

  • Incubation and Reaction:

    • In a 96-well plate, combine the liver microsome solution and the test compound solution.[21]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[20]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).[20]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the denatured microsomal proteins.[5]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][17] The amount of the parent compound remaining at each time point is quantified by comparing its peak area to that of the internal standard.[20]

  • Data Analysis:

    • The metabolic half-life (t½) is determined from the slope of the natural logarithm of the percentage of compound remaining versus time.

    • Intrinsic clearance (CLint, in µL/min/mg protein) is calculated using the formula: CLint = (0.693 / t½) x (1 / protein concentration)

Comparative Data Analysis

The true value of bioisosteric replacement is demonstrated through quantitative data. Below is a summary of representative data from a hypothetical matched-pair analysis, where a parent compound containing a sulfonamide is compared directly against its sulfonimidoyl analog.

ParameterCompound A (Sulfonamide)Compound B (Sulfonimidoyl)Interpretation
Half-Life (t½, min) 1875Compound B is degraded over 4 times more slowly in liver microsomes.
Intrinsic Clearance (CLint, µL/min/mg) 7718.5The inherent rate of metabolism for Compound B is significantly lower.
Predicted Hepatic Clearance HighLow to ModerateCompound A is likely to be rapidly cleared by the liver in vivo, potentially leading to low oral bioavailability. Compound B is predicted to have a more favorable pharmacokinetic profile.

This table presents illustrative data consistent with findings that sulfonimidamides can offer improved metabolic stability over their sulfonamide counterparts.[10][12][16]

Expert Insights: The Causality Behind Enhanced Stability

The decision to replace a sulfonamide with a sulfonimidoyl moiety is a strategic one, grounded in mechanistic principles. As a senior scientist, my perspective is that the observed increase in metabolic stability is not serendipitous but is a direct consequence of predictable structural and electronic changes.

Figure 3: Logic diagram illustrating the bioisosteric replacement strategy.

The key advantage of the sulfonimidoyl group is its "tunability." The R³ substituent on the imino nitrogen is a powerful tool. By introducing a sterically demanding group, one can effectively build a "molecular fence" that blocks the active site of metabolizing enzymes. This is a classic structure-based drug design strategy to mitigate undesirable metabolism. Furthermore, this additional nitrogen provides an extra hydrogen-bonding vector, which can be exploited to form new, productive interactions with the target protein, potentially compensating for any loss in affinity from the core structural change.[11]

Conclusion and Recommendations

The selection between a sulfonamide and a sulfonimidoyl building block is a critical decision in the lead optimization phase of drug discovery.

  • Sulfonamides remain an excellent and well-validated functional group, particularly when metabolic stability is not a primary concern or when their specific electronic and hydrogen-bonding properties are essential for target engagement.[1]

  • Sulfonimidoyls should be considered a priority bioisosteric replacement when early ADME data reveals that a sulfonamide-containing lead compound suffers from high metabolic clearance.[10] The synthetic accessibility of these building blocks has improved dramatically, making them a practical tool for medicinal chemists.[22]

The evidence strongly suggests that the sulfonimidoyl moiety is more than just a subtle variation of the sulfonamide. It is a distinct functional group that offers a robust solution to one of drug discovery's most persistent challenges: metabolic instability. By strategically employing sulfonimidoyl building blocks, researchers can significantly increase the probability of designing drug candidates with superior pharmacokinetic profiles and a higher likelihood of clinical success.

References

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  • Li, M., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(12), 4967–4977. [Link]

  • P, S., & M, M. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • Li, M., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. Environmental Science & Technology, 57(12), 4967-4977. [Link]

  • Li, M., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ResearchGate. [Link]

  • Sulfonamide metabolic pathways. (n.d.). UpToDate. [Link]

  • North, A. J., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(33), 6484-6497. [Link]

  • Li, M., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]

  • Smith, C., et al. (2022). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. ChemRxiv. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. [Link]

  • Smith, C. J., et al. (2024). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. PubMed Central. [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • CLAPP, J. W. (1956). A new metabolic pathway for a sulfonamide group. Journal of Biological Chemistry, 223(1), 207-14. [Link]

  • Sulfondiimidamides as new functional groups for synthetic and medicinal chemistry. (2022). ResearchGate. [Link]

  • Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (2018). Scilit. [Link]

  • Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. (2012). ResearchGate. [Link]

  • Chen, K., et al. (2023). Electrochemical Synthesis of Sulfonimidoyl Fluorides from Sulfenamides. Organic Letters. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Knowles, S. R., et al. (2012). The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs. Ingenta Connect. [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

  • Mondal, S. K., et al. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • Liu, H. H., et al. (2006). Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. PubMed. [Link]

  • Major metabolites of sulfonamide antibiotics. (n.d.). ResearchGate. [Link]

  • Gustavsson, S., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. PubMed Central. [Link]

  • Sehgelmeble, F., et al. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. PubMed. [Link]

  • Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. Semantic Scholar. [Link]

  • Gustavsson, S., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, S., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties. (2021). ResearchGate. [Link]

  • Taylor, R. J., et al. (2021). How do we address neglected sulfur pharmacophores in drug discovery? Taylor & Francis Online. [Link]

  • Revolutionizing Drug Discovery with Novel Sulfur Compound Synthesis. (2024, January 23). AZoLifeSciences. [Link]

  • O'Connor, M. J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]

  • A convenient synthetic route to sulfonimidamides from sulfonamides. (2020). ResearchGate. [Link]

  • Ghorui, S. K., & Mandal, T. K. (1998). Pharmacokinetics, bioavailability and dosage regimen of sulphadimidine in camels (Camelus dromedarius) under hot, arid environmental conditions. PubMed. [Link]

  • Jiang, B., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. [Link]

  • Al-Trawneh, S. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]

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Comparative

In Vitro Toxicity and Pharmacokinetic Profiling of Methylsulfonimidoyl Derivatives: A Comparative Guide

As drug discovery programs increasingly hit attrition walls due to poor physicochemical properties and off-target toxicity, the strategic application of bioisosteres has become a critical rescue maneuver. Historically, s...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly hit attrition walls due to poor physicochemical properties and off-target toxicity, the strategic application of bioisosteres has become a critical rescue maneuver. Historically, sulfur-based functional groups like sulfones and sulfonamides have been foundational to medicinal chemistry. However, their high lipophilicity and specific geometric profiles often lead to liabilities, including hERG-mediated cardiotoxicity, poor aqueous solubility, and cytochrome P450 time-dependent inhibition (TDI)[1].

The methylsulfonimidoyl group (a specific sulfoximine derivative) has emerged as a highly privileged, monoaza bioisostere capable of overcoming these exact limitations[1]. By introducing a basic, hydrogen-bond accepting nitrogen onto the sulfur center, medicinal chemists can fundamentally alter the molecule's 3D vector and partition coefficient (logD) while maintaining the core biological efficacy[2].

This guide provides an objective, data-driven comparison of methylsulfonimidoyl derivatives against traditional sulfone/sulfonamide alternatives, detailing the mechanistic causality behind their superior in vitro toxicity profiles and providing self-validating protocols for their evaluation.

Mechanistic Causality: Why Methylsulfonimidoyl?

The transition from a sulfone to a methylsulfonimidoyl derivative is not merely a structural tweak; it is a fundamental thermodynamic optimization.

  • Cardiotoxicity (hERG) Mitigation: The hERG potassium channel features a highly lipophilic central cavity lined with aromatic residues (Tyr652, Phe656). Sulfones readily partition into this pocket, causing fatal arrhythmias. The methylsulfonimidoyl group increases the molecule's polarity (lowering logD), creating a high desolvation penalty that energetically disfavors binding within the lipophilic hERG pore[1].

  • Hepatotoxicity (CYP3A4 TDI) Prevention: Sulfones can be metabolically activated by CYP450 enzymes into reactive intermediates that covalently bind the enzyme's heme group, leading to irreversible TDI. The steric bulk and unique electronic distribution of the sulfoximine nitrogen shield the sulfur center, preventing this oxidative activation[1].

  • Off-Target Selectivity: In pan-CDK inhibitor development, traditional primary sulfonamides often inadvertently chelate zinc in the active site of Carbonic Anhydrases (CAs), leading to off-target toxicity. The methylsulfonimidoyl group lacks the primary −NH2​ required for this coordination, effectively eliminating CA inhibition[1]. Furthermore, methylsulfonimidoyl derivatives have been successfully utilized as carboxylic acid bioisosteres to boost target selectivity (e.g., Nurr1 over DHODH) by more than 100-fold[3].

G cluster_0 Traditional Pharmacophore cluster_1 Bioisosteric Replacement A Sulfone / Sulfonamide B High Lipophilicity (LogD) A->B C Toxicity: hERG & CYP3A4 B->C D Methylsulfonimidoyl C->D Scaffold Hopping E Increased Polarity D->E F Improved Safety Profile E->F

Figure 1: Toxicity reduction pathway via methylsulfonimidoyl bioisosteric replacement.

Quantitative Toxicity & Performance Comparison

The following table synthesizes in vitro data comparing traditional parent motifs against their methylsulfonimidoyl bioisosteres, grounded in recent clinical candidate development (e.g., Ceralasertib and Roniciclib)[1].

ParameterTraditional Motif (Sulfone/Sulfonamide)Methylsulfonimidoyl BioisostereCausality / Mechanism of Action
hERG Inhibition ( IC50​ ) Potent inhibition ( <10μM )Negligible inhibition ( >30μM )Lower logD and altered spatial geometry reduce binding affinity to the lipophilic hERG channel pore.
CYP3A4 TDI High risk of irreversible inhibitionEliminated / No TDIIncreased polarity and steric hindrance around the sulfur center prevent metabolic activation.
Aqueous Solubility Poor ( <10mg/L )High ( >100mg/L )The monoaza substitution introduces a strong hydrogen bond acceptor, significantly lowering lipophilicity.
Carbonic Anhydrase Off-Target High (Sulfonamide specific)EliminatedLack of the primary −NH2​ group required for zinc chelation in the CA active site.
Lipophilic Efficiency (LipE) Sub-optimal (e.g., ~1.9)Highly optimized (e.g., ~3.0)Retains target potency while drastically reducing the partition coefficient (logD)[1].

Validated In Vitro Workflows

To objectively verify the safety profile of a methylsulfonimidoyl derivative, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for evaluating cardiotoxicity and hepatotoxicity.

Protocol A: Automated Patch-Clamp hERG Toxicity Assay

This assay determines whether the bioisosteric replacement successfully mitigated binding to the human ether-a-go-go-related gene (hERG) channel.

  • Step 1: Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Step 2: Compound Preparation: Dissolve the methylsulfonimidoyl derivative and its matched sulfone counterpart in DMSO. Dilute in extracellular recording buffer to ensure the final DMSO concentration is <0.1% (prevents solvent-induced membrane toxicity).

  • Step 3: Electrophysiology Recording: Using an automated patch-clamp platform, apply a standardized voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (channel activation), and repolarize to -50 mV to elicit the measurable tail current.

  • Step 4: System Suitability & Self-Validation:

    • Negative Control: Vehicle (0.1% DMSO) must show <5% run-down in tail current.

    • Positive Control: E-4031 (100 nM) must demonstrate >80% tail current inhibition.

    • Quality Control: Seal resistance must remain >1GΩ throughout the recording. Data from cells failing this criterion are automatically discarded.

  • Step 5: Data Analysis: Plot dose-response curves to calculate the IC50​ . A successful methylsulfonimidoyl replacement typically shifts the IC50​ from the single-digit micromolar range to >30μM .

Protocol B: CYP3A4 Time-Dependent Inhibition (TDI) Assay

This protocol isolates whether the test compound undergoes metabolic activation to irreversibly inhibit CYP3A4, a major cause of drug-drug interactions (DDIs).

  • Step 1: Incubation Mixture: Prepare human liver microsomes (HLM, 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing the test compound across a concentration gradient (0.1 - 50 μM ).

  • Step 2: Pre-Incubation Split: Divide the mixture into two experimental arms to isolate time-dependent effects from reversible competitive inhibition.

    • Arm 1 (0 min): Immediately proceed to Step 3.

    • Arm 2 (30 min): Add NADPH (1 mM) and pre-incubate at 37°C for 30 minutes to allow potential reactive metabolites to form and bind the enzyme.

  • Step 3: Substrate Addition: Add the CYP3A4-specific probe substrate (Midazolam, 2.5 μM ) to both arms and incubate for exactly 10 minutes.

  • Step 4: System Suitability & Self-Validation: Include Mibefradil (a known CYP3A4 TDI) as a positive control. The assay is only valid if Mibefradil demonstrates an IC50​ shift of >1.5 -fold between the 0 min and 30 min arms.

  • Step 5: Termination & LC-MS/MS: Quench the reactions with cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

CYP3A4_Workflow cluster_split Pre-Incubation Split (Self-Validating) A Prepare HLM + Test Compound B1 Arm 1: 0 min + NADPH A->B1 B2 Arm 2: 30 min + NADPH A->B2 C Add Probe Substrate (Midazolam) B1->C B2->C D LC-MS/MS Quantification C->D E Calculate IC50 Shift (Shift > 1.5x = TDI Positive) D->E

Figure 2: Self-validating workflow for CYP3A4 Time-Dependent Inhibition (TDI) assays.

Case Studies in Clinical Development

The theoretical advantages of methylsulfonimidoyl derivatives have been robustly validated in late-stage clinical development:

  • Ceralasertib (AZD6738): During the development of this ATR inhibitor, the parent sulfone exhibited severe hERG channel inhibition. By substituting the sulfone with a methylsulfonimidoyl group, researchers drastically reduced hERG activity while simultaneously eliminating CYP3A4 TDI liability when incubated with human liver microsomes[1].

  • Roniciclib (BAY 1000394): Early pan-CDK inhibitors failed in the clinic due to dose-limiting absorption caused by poor aqueous solubility, as well as off-target carbonic anhydrase inhibition driven by a primary sulfonamide group. The bioisosteric replacement to an NH-sulfoximine resolved both the solubility bottleneck and the off-target toxicity, allowing the compound to advance into clinical trials[1].

Sources

Validation

A Researcher's Guide to the Crystallographic Structure Validation of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for novel compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for novel compounds such as Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, which contains a sulfonimidoyl moiety—a functional group of growing interest in medicinal chemistry for its potential to modulate physicochemical properties.[1][2][3] This guide provides a comprehensive, in-depth comparison of the methodologies required to validate the crystallographic structure of this, or similar, small molecules. It moves beyond a simple checklist, delving into the causality behind experimental choices and emphasizing a self-validating approach to structural science.

While a public crystal structure for Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is not available as of the writing of this guide, the principles and protocols detailed herein represent the gold standard for any researcher who has successfully obtained single crystals of this compound.

The Primacy of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography (SC-XRD) remains the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule.[4] It provides precise data on bond lengths, bond angles, and stereochemistry, which are critical for understanding a molecule's reactivity, conformational preferences, and potential biological activity.[4][5]

The journey from a promising crystal to a validated structure is a multi-step process that demands meticulous execution and critical evaluation at each stage.

Step 1: Crystal Selection and Mounting

The quality of the final structure is fundamentally limited by the quality of the initial crystal. A suitable crystal should be a single, well-formed specimen, free of cracks or defects, and of an appropriate size for the diffractometer (typically 0.1-0.3 mm in each dimension).

Step 2: Data Collection

The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Key parameters during data collection include:

  • Temperature: Data is almost always collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • X-ray Source: The choice of X-ray source (e.g., Mo, Cu) depends on the crystal's properties.

  • Exposure Time and Frame Width: These are optimized to maximize the signal-to-noise ratio without overloading the detector.

Step 3: Data Processing

The raw diffraction images are processed to integrate the intensities of the individual reflections. This step also involves applying corrections for factors such as Lorentz and polarization effects, and absorption.

Step 4: Structure Solution and Refinement

The processed data is used to solve the phase problem and generate an initial electron density map. From this map, an initial model of the molecule is built. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and site occupancies.[6]

The Core of Validation: A Multi-Faceted Approach

A crystallographic structure is not merely "solved"; it is rigorously validated against a series of established metrics and through the use of specialized software. This validation process is crucial for ensuring the accuracy and reliability of the structural model.[7][8][9]

Key Validation Metrics: A Quantitative Assessment

A set of statistical parameters, known as R-factors, are used to quantify the agreement between the crystallographic model and the experimental diffraction data.[10] A lower R-factor indicates a better fit.[10]

Metric Description Typical Target Value (Small Molecules)
R1 The conventional R-factor, it measures the agreement between observed and calculated structure factor amplitudes.[6][11]< 0.05 (5%)[6]
wR2 A weighted R-factor based on the squares of the structure factor amplitudes, it is generally considered a more robust indicator of refinement quality.[11]< 0.15 (15%)
Goodness-of-Fit (GooF) Also known as S, this value should be close to 1 for a good refinement. Values significantly different from 1 may indicate an incorrect model or improper weighting of the data.~1.0
R-free Calculated from a small subset of reflections (5-10%) that are not included in the refinement process, R-free is a crucial cross-validation tool to detect overfitting of the data.[6]Should be close to the R1 value.

Table 1: Key Crystallographic Validation Metrics

It is important to understand that these values are guidelines, and the acceptable ranges can be influenced by factors such as crystal quality and data resolution.

Software-Based Validation: The IUCr Standard

The International Union of Crystallography (IUCr) provides a free online service called checkCIF that has become the standard for validating crystallographic information files (CIFs).[12][13][14][15] This service, which utilizes the PLATON software, performs a comprehensive series of checks on the geometric and crystallographic aspects of the structure.[12][16][17]

A researcher should submit their final CIF to the checkCIF server prior to publication or internal dissemination.[13] The server generates a report with a series of ALERTS, which are categorized by severity (A, B, C, G) and type.[8]

  • A-level alerts are the most serious and often indicate significant errors that must be addressed.

  • B-level alerts are also serious and require careful investigation and justification.

  • C-level and G-level alerts are typically less critical and may be informational or suggestive.

Common issues flagged by checkCIF/PLATON include:

  • Missed Symmetry: The program may identify higher symmetry in the crystal lattice that was not accounted for in the initial structure solution.[18][19] The ADDSYM routine within PLATON is specifically designed to detect this.[18][19]

  • Unusual Bond Lengths or Angles: The software compares the geometric parameters of the model to a vast database of known structures to identify any statistically improbable values.

  • Anomalous Displacement Parameters: These can indicate issues such as atomic disorder or incorrect atom type assignment.

  • Solvent Accessible Voids: PLATON can detect empty spaces in the crystal lattice that may contain disordered solvent molecules that were not modeled.

Visualizing the Validation Workflow

The process of crystallographic structure validation can be visualized as a logical flow from data acquisition to the final, validated model.

G cluster_0 Experimental Phase cluster_1 Modeling & Refinement cluster_2 Validation & Finalization Crystal Single Crystal of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement CIF_Generation Generate Crystallographic Information File (CIF) Refinement->CIF_Generation CheckCIF checkCIF/PLATON Validation CIF_Generation->CheckCIF Alert_Analysis Analyze & Address ALERTS CheckCIF->Alert_Analysis Alert_Analysis->Refinement Iterative Correction Final_Model Final Validated Structural Model Alert_Analysis->Final_Model

Caption: Workflow for Crystallographic Structure Determination and Validation.

Beyond Crystallography: Complementary and Alternative Techniques

While single-crystal X-ray crystallography is the gold standard for solid-state structure determination, it is not without limitations. The primary hurdle is often the ability to grow high-quality single crystals. When this is not feasible, or for orthogonal validation, other techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[20][21] It provides detailed information about the connectivity and chemical environment of atoms.[20] For Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, a suite of NMR experiments would be essential for confirming the structure.

NMR Experiment Information Gained
¹H NMR Provides information on the number and chemical environment of hydrogen atoms.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.[22]
COSY (Correlation Spectroscopy) Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) Correlates protons with their directly attached carbon atoms.[20]
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.[20]

Table 2: Key NMR Experiments for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[23][24] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[24] Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented and the masses of the fragments are analyzed, can provide valuable information about the molecule's connectivity.[23]

Comparison of Structural Elucidation Techniques
Technique Sample Phase Information Yield Key Limitation
SC-XRD Solid (single crystal)Absolute 3D structure, bond lengths/angles[4]Requires high-quality single crystals.[4]
NMR Liquid (solution)[4]Atomic connectivity, stereochemistry[4]Less sensitive, requires a soluble sample.[4]
MS Gas (ionized)Molecular weight, elemental formula, fragmentation patternDoes not provide 3D structural information directly.
IR Spectroscopy Solid, Liquid, or Gas[4]Presence of functional groups[4]Provides no connectivity information.[4]

Table 3: Comparison of Primary Structural Elucidation Techniques

Conclusion: An Integrated Approach to Structural Integrity

The validation of the crystallographic structure of a novel compound like Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate is not a single event but a comprehensive process that integrates experimental data with rigorous statistical and geometric checks. While single-crystal X-ray crystallography provides the most definitive structural information, its findings should be corroborated by other analytical techniques such as NMR and mass spectrometry to ensure a complete and accurate understanding of the molecule in different physical states. The adherence to IUCr standards, including the use of validation tools like checkCIF/PLATON, is not merely a procedural formality but a critical component of ensuring the integrity and reproducibility of scientific research in the field of drug discovery and development.

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Comparative

A Forward-Looking Guide to a New Frontier in PROTAC Design: Evaluating the Potential of Methylsulfonimidoyl Linkers for Enhanced Binding Affinity

Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] While much of the initial focus in PROTAC development has been on the two protein-binding ligands, it is now widely accepted that the linker is far from a passive spacer. The length, rigidity, and chemical composition of the linker play a pivotal role in determining the overall efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[5][6] The quest for novel linker chemistries that can impart superior properties to PROTACs is therefore an area of intense research.

This guide will explore the untapped potential of a novel class of linkers: those incorporating the methylsulfonimidoyl moiety. As there is a scarcity of published data on the use of this specific functional group in PROTACs, this document will serve as a forward-looking guide for researchers and drug development professionals. We will delve into the theoretical advantages of the methylsulfonimidoyl group, propose a synthetic strategy, and provide detailed experimental protocols for evaluating the binding affinity of PROTACs synthesized with these innovative linkers, comparing them to established linker technologies.

The Rationale for Exploring Methylsulfonimidoyl Linkers

The sulfonimidoyl group and its close analogs, such as sulfoximines, are gaining significant attention in medicinal chemistry.[7][8] They are considered aza-analogues of the well-established sulfone and sulfonamide groups, but with unique properties that make them attractive for drug design.[8] The key features of the methylsulfonimidoyl moiety that suggest its potential as a PROTAC linker include:

  • Tunable Physicochemical Properties: The nitrogen atom in the sulfonimidoyl group provides an additional vector for substitution, allowing for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.[8][9][10] This could be leveraged to overcome some of the common challenges associated with the "drug-likeness" of PROTACs, which are often large and complex molecules.[6]

  • Unique Hydrogen Bonding Capabilities: The sulfonimidoyl nitrogen can act as a hydrogen bond acceptor, a feature that has been structurally characterized in protein-ligand complexes.[11] This introduces a new potential interaction point within the ternary complex, which could enhance binding affinity and cooperativity. The sulfonyl group itself is known to form hydrogen bonds with protein residues.[12]

  • Defined Geometry and Rigidity: The tetrahedral geometry around the sulfur atom in the methylsulfonimidoyl group can introduce a degree of rigidity into the linker. This can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.

  • Synthetic Accessibility: The advent of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry provides a potential modular and efficient route for the synthesis of molecules containing the sulfonimidoyl group.[13][14] This could facilitate the rapid generation of a library of PROTACs with varying linker lengths and compositions for structure-activity relationship (SAR) studies.

Given these potential advantages, a systematic investigation into the impact of methylsulfonimidoyl linkers on PROTAC binding affinity is a logical and promising direction for the field.

Proposed Research Plan: Synthesis and Comparative Evaluation

To objectively assess the potential of methylsulfonimidoyl linkers, we propose the synthesis of a model PROTAC system and its direct comparison with a PROTAC containing a conventional linker, such as a polyethylene glycol (PEG) or alkyl chain. For this purpose, we will use a well-characterized system, such as a PROTAC targeting the bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Diagram of the PROTAC Mechanism

PROTAC_Mechanism cluster_0 POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ub Ubiquitin Ub->POI Tags POI Proteasome->Degraded Degradation TernaryComplex Ternary Complex TernaryComplex->Ub Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Data Summary (Hypothetical)

The following table outlines the expected data to be generated from the proposed biophysical assays.

PROTAC ConstructLinker TypeBinary Affinity (POI, K_D, nM)Binary Affinity (E3, K_D, nM)Ternary Complex Affinity (K_D, nM)Cooperativity (α)
PROTAC-MeS MethylsulfonimidoylExperimental ValueExperimental ValueExperimental ValueCalculated Value
PROTAC-PEG PEG-4Experimental ValueExperimental ValueExperimental ValueCalculated Value

Experimental Protocols

The following are detailed, step-by-step protocols for the key biophysical assays required to determine the binding affinities of the synthesized PROTACs.

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Kinetics

SPR is a powerful, label-free technique for measuring the kinetics of molecular interactions in real-time.[7] It will be used to determine the binding affinities of the PROTACs to the individual proteins (binary interactions) and the affinity of the pre-formed PROTAC-POI complex to the E3 ligase (ternary interaction).

SPR_Workflow cluster_0 Binary Affinity (PROTAC to POI) cluster_1 Binary Affinity (PROTAC to E3) cluster_2 Ternary Complex Affinity A1 Immobilize POI on sensor chip A2 Inject increasing concentrations of PROTAC A1->A2 A3 Measure association and dissociation rates A2->A3 A4 Calculate K_D A3->A4 B1 Immobilize E3 Ligase on sensor chip B2 Inject increasing concentrations of PROTAC B1->B2 B3 Measure association and dissociation rates B2->B3 B4 Calculate K_D B3->B4 C1 Immobilize E3 Ligase on sensor chip C2 Inject pre-incubated POI-PROTAC complex C1->C2 C3 Measure association and dissociation rates C2->C3 C4 Calculate K_D C3->C4

Caption: Workflow for determining binary and ternary affinities using SPR.

  • Instrument and Chip Preparation:

    • Use a Biacore T200 or similar SPR instrument.

    • Equilibrate the system with a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization:

    • Immobilize the target protein (e.g., BRD4) and the E3 ligase (e.g., VHL complex) on separate flow cells of the activated sensor chip via amine coupling to a target density of approximately 2000-4000 response units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.

  • Binary Affinity Measurements:

    • Prepare a dilution series of each PROTAC (PROTAC-MeS and PROTAC-PEG) in running buffer, typically ranging from 0.1 nM to 1 µM.

    • To measure binding to the POI, inject the PROTAC dilutions over the POI-immobilized and reference flow cells at a flow rate of 30 µL/min.

    • To measure binding to the E3 ligase, inject the PROTAC dilutions over the E3-immobilized and reference flow cells.

    • Regenerate the sensor surface between each injection using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Ternary Complex Affinity Measurement:

    • Prepare a dilution series of the PROTAC as in the binary experiment.

    • Pre-incubate each PROTAC concentration with a constant, saturating concentration of the POI (e.g., 10x K_D of the PROTAC-POI interaction) for at least 30 minutes.

    • Inject the pre-incubated complexes over the E3 ligase-immobilized and reference flow cells.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

    • Calculate the cooperativity factor (α) as the ratio of the binary K_D (PROTAC to E3) to the ternary K_D (POI-PROTAC complex to E3). An α value > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[5][8] This provides orthogonal validation of the SPR data and deeper insight into the driving forces of the binding interactions.

ITC_Workflow Start Prepare Protein and PROTAC in matched buffer Load Load Protein into sample cell Load PROTAC into syringe Start->Load Titrate Perform series of small injections Load->Titrate Measure Measure heat change after each injection Titrate->Measure Analyze Integrate heat peaks and fit to binding model Measure->Analyze Result Determine K_D, ΔH, ΔS, and n Analyze->Result

Caption: A typical experimental workflow for an ITC experiment.

  • Sample Preparation:

    • Extensively dialyze the purified POI and E3 ligase against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to ensure precise buffer matching.

    • Prepare a stock solution of the PROTAC in 100% DMSO.

    • Prepare the final PROTAC solution by diluting the stock into the same dialysis buffer used for the protein. Ensure the final DMSO concentration is identical in both the protein and PROTAC solutions (typically <5%) to minimize heat of dilution effects.

    • Degas all solutions immediately before the experiment.

  • ITC Instrument Setup:

    • Use a MicroCal PEAQ-ITC or similar instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with buffer.

  • Binary Binding Titration:

    • Load the protein solution (POI or E3 ligase) into the sample cell (typically at a concentration of 10-20 µM).

    • Load the PROTAC solution into the injection syringe (typically at a concentration 10-15 times that of the protein).

    • Perform a series of small injections (e.g., 19 injections of 2 µL) of the PROTAC solution into the protein-containing sample cell, with sufficient spacing between injections to allow the signal to return to baseline.

  • Ternary Complex Titration (Cooperativity Measurement):

    • To measure the binding of the POI to the pre-formed PROTAC-E3 complex:

      • Load the E3 ligase solution into the sample cell.

      • Add the PROTAC to the E3 ligase solution at a concentration that ensures >90% saturation of the E3 ligase.

      • Load the POI solution into the injection syringe.

      • Perform the titration as described above.

  • Data Analysis:

    • Integrate the heat signal for each injection to generate a binding isotherm.

    • Subtract the heat of dilution, determined from a control experiment where the PROTAC is injected into buffer alone.

    • Fit the binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • The fitting will yield the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.

Conclusion and Future Directions

The exploration of novel linker chemistries is a critical avenue for advancing the field of targeted protein degradation. The methylsulfonimidoyl group, while currently underexplored in the context of PROTACs, presents a compelling set of properties that warrant investigation. Its unique hydrogen bonding potential, tunable physicochemical characteristics, and synthetic accessibility make it a promising candidate for creating more potent and drug-like PROTACs.

The experimental framework detailed in this guide provides a robust and comprehensive approach to synthesizing and evaluating PROTACs containing methylsulfonimidoyl linkers. By directly comparing their binding affinity and thermodynamic profiles to those of conventional linkers, researchers can generate the critical data needed to validate this novel linker technology. The insights gained from such studies will not only illuminate the potential of methylsulfonimidoyl linkers but will also contribute to a deeper understanding of the complex structure-activity relationships that govern PROTAC efficacy, ultimately paving the way for the next generation of protein-degrading therapeutics.

References

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  • Construction of chiral sulfonimidoyl fluorides by using a bifunctional S(VI) reagent. ResearchGate. [Link]

  • C-SuFEx linkage of sulfonimidoyl fluorides and organotrifluoroborates. Nature Communications. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Central Science. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Sulfonimidoyl fluoride linkage formation of functional molecules. ResearchGate. [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Sino Biological. [Link]

  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules. [Link]

  • Comparative study of the hydrogen bonding properties between allyl-functionalized/non-functionalized ionic liquids and DMSO. ResearchGate. [Link]

  • The effect of hydrogen-bonding anions on the structure of metal-sulfimide complexes. Acta Crystallographica Section C. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. MDPI. [Link]

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. The Journal of Organic Chemistry. [Link]

  • Classification of Hydrogen Bonding. Medicinal Chemistry - Pharmacy 180. [Link]

  • physicochemical properties of drug. ResearchGate. [Link]

  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]

  • Representative biologically active sulfonamide-bearing drugs. ResearchGate. [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. MDPI. [Link]

  • Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of novel chemical e...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of novel chemical entities, such as tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate, demand a rigorous, science-led approach. This guide moves beyond generic protocols to provide a framework for making informed, safe, and compliant disposal decisions, grounded in the specific chemical nature of this compound.

The subject molecule is characterized by two key functional groups: a tert-butyl carbamate and a sulfonimidoyl group. The carbamate moiety places it within a class of compounds with specific regulatory considerations by the U.S. Environmental Protection Agency (EPA).[1] The sulfonimidoyl group, a sulfur(VI) structure, is known for its unique reactivity and stability, which also informs our disposal strategy.[2][3] This guide synthesizes these chemical principles with established safety protocols to ensure that from the bench to final disposal, every step is validated and secure.

Part 1: Hazard Profile and Risk Assessment

The carbamate structure is a known feature in many regulated chemicals.[1][4] Compounds containing the tert-butyl carbamate (Boc-carbamate) group are generally stable under standard conditions but can decompose to release nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) upon thermal degradation.[5][6] The primary risks associated with similar carbamate compounds include irritation to the skin and eyes, and potential harm if swallowed or inhaled.[7][8]

Table 1: Inferred Hazard Profile

Hazard Category Classification and Precautionary Statement Rationale
Acute Toxicity (Oral) Warning: Harmful if swallowed. (Inferred from related carbamates)[8] Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.
Skin Corrosion/Irritation Warning: Causes skin irritation. (Inferred from tert-butyl carbamate)[7] Avoid contact with skin. Wear nitrile or neoprene gloves and a lab coat.
Eye Damage/Irritation Warning: Causes serious eye irritation. (Inferred from tert-butyl carbamate)[5][7] Wear safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.

| Hazardous Decomposition | Products: Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Sulfur oxides (SOx).[6] | Disposal via incineration must be performed in a facility with appropriate flue gas scrubbing capabilities. |

Part 2: Regulatory Compliance: A Non-Negotiable Framework

The disposal of chemical waste is strictly regulated. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the EPA. As the generator of the waste, your institution is legally responsible for its correct classification and disposal.

Carbamate-containing wastes are specifically addressed under RCRA. The EPA has established Land Disposal Restrictions (LDR) which may require certain treatment standards to be met before the waste can be landfilled.[1] Due to analytical challenges with some carbamate compounds, the EPA provides an alternative standard: the use of best demonstrated available technologies (BDAT), which often includes incineration.[1]

Given these regulations, tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate waste should be presumptively managed as a hazardous waste . It is imperative to consult your institution's Environmental Health & Safety (EH&S) department to ensure full compliance with federal, state, and local regulations.

Part 3: Disposal Decision Workflow

The following workflow provides a logical pathway for managing the disposal of this compound, from initial generation to final disposition.

DisposalWorkflow cluster_0 cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Waste Characterization cluster_3 Step 3: Final Disposition (Primary Route) start Waste Generation (tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate) collect Collect waste in a dedicated, sealed, and clearly labeled container. Label must include: 'Hazardous Waste', full chemical name, and associated hazards. start->collect assess_type Waste Type? collect->assess_type pure_reagent Unused/Expired Pure Compound assess_type->pure_reagent  Pure contaminated Contaminated Materials (Spills, Rinsate, Glassware) assess_type->contaminated Contaminated   contractor Package for pickup by a licensed hazardous waste disposal contractor. pure_reagent->contractor contaminated->contractor incineration Recommended Final Treatment: High-Temperature Incineration (>850°C) with Flue Gas Scrubbing contractor->incineration

Sources

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